molecular formula C6H8N2O B1292578 5-Amino-6-methylpyridin-2(1H)-one CAS No. 88818-90-0

5-Amino-6-methylpyridin-2(1H)-one

Cat. No.: B1292578
CAS No.: 88818-90-0
M. Wt: 124.14 g/mol
InChI Key: ZFZBTVLKTXKODT-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyridin-2(1H)-one is a versatile pyridinone derivative with the molecular formula C6H8N2O. This compound serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the development of novel heterocyclic molecules . The pyridinone scaffold is recognized as a privileged structure in fragment-based drug design and can act as a bioisostere for amides, pyridines, and pyrimidines . Its ability to function as both a hydrogen bond donor and acceptor allows it to form key interactions with biological targets, making it a promising core structure for exploring kinase inhibition and other pharmacologically relevant mechanisms . While specific biological data for this exact analogue may be limited, pyridinone derivatives have demonstrated a wide spectrum of biological activities in research settings, including antitumor, antimicrobial, and anti-inflammatory effects . The structural features of this compound make it a useful intermediate for synthesizing more complex molecules aimed at various therapeutic areas. Researchers can leverage this scaffold to manipulate physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity to optimize compound profiles . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(7)2-3-6(9)8-4/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZBTVLKTXKODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646646
Record name 5-Amino-6-methylpyridin-2(1H)-one
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88818-90-0
Record name 5-Amino-6-methylpyridin-2(1H)-one
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Record name 5-Amino-6-methylpyridin-2(1H)-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-6-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes graphical representations of the synthetic workflow and reaction pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from 2-amino-6-methylpyridine. This pathway involves:

  • Diazotization and Hydrolysis: Conversion of the starting amino-pyridine to its corresponding pyridin-2(1H)-one derivative.

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position of the pyridinone ring.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the final amino product.

Synthesis_Pathway cluster_step1 Step 1: Diazotization & Hydrolysis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction A 2-Amino-6-methylpyridine B 6-Methylpyridin-2(1H)-one A->B 1. NaNO2, H2SO4, 0-5 °C 2. Heat C 5-Nitro-6-methylpyridin-2(1H)-one B->C HNO3, H2SO4 D This compound C->D H2, Pd/C or Fe/HCl

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and provide a framework for the synthesis of this compound.

Step 1: Synthesis of 6-Methylpyridin-2(1H)-one

This procedure is based on the diazotization of an aminopyridine followed by hydrolysis.

Materials:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, slowly add concentrated sulfuric acid to deionized water to prepare a dilute aqueous solution.

  • Cool the sulfuric acid solution to below 0°C in an acetone/ice bath.

  • Add 2-amino-6-methylpyridine (1.0 eq) to the cold acid solution.

  • Prepare an aqueous solution of sodium nitrite (1.3 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, stir the mixture at 0°C for 45 minutes.

  • Heat the reaction mixture to 95°C for 15 minutes.

  • Cool the mixture to room temperature and adjust the pH to 6.5-7.0 with a saturated aqueous solution of sodium hydroxide.

  • Heat the solution to 60°C and extract with ethyl acetate (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purify the crude product by recrystallization from hot ethyl acetate to obtain 6-methylpyridin-2(1H)-one as crystalline needles.

Step 2: Synthesis of 5-Nitro-6-methylpyridin-2(1H)-one

This protocol describes the electrophilic nitration of the pyridinone ring. The directing effects of the amide and methyl groups favor substitution at the 3 and 5 positions. The desired 5-nitro isomer may be obtained along with the 3-nitro isomer, necessitating purification by chromatography.

Materials:

  • 6-Methylpyridin-2(1H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Saturated Sodium Carbonate Solution

  • Acetone

Procedure:

  • In a flask cooled in an ice bath, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid with stirring to prepare the nitrating mixture.

  • In a separate three-neck flask equipped with a stirrer and thermometer, add 6-methylpyridin-2(1H)-one (1.0 eq).

  • Slowly add the prepared nitrating mixture dropwise to the pyridinone, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate solution, which will cause a solid to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by column chromatography on silica gel to separate the 5-nitro and 3-nitro isomers.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 5-Nitro-6-methylpyridin-2(1H)-one

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • In a pressure vessel, dissolve 5-nitro-6-methylpyridin-2(1H)-one (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Diazotization & HydrolysisNaNO₂, H₂SO₄0-5, then 951.560-70
2NitrationHNO₃, H₂SO₄0-10, then 50-602-450-65 (isolated 5-nitro isomer)
3ReductionH₂, 10% Pd/CRoom Temp2-6>90

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis Steps cluster_process Core Processes start Start: 2-Amino-6-methylpyridine step1 Step 1: Diazotization & Hydrolysis start->step1 step2 Step 2: Nitration step1->step2 reaction Reaction Setup step1->reaction step3 Step 3: Reduction step2->step3 step2->reaction end Final Product: This compound step3->end step3->reaction workup Work-up & Extraction reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification analysis Analysis (TLC, LC-MS, NMR) purification->analysis analysis->step2 analysis->step3 analysis->end

Caption: General experimental workflow for the multi-step synthesis.

Concluding Remarks

The presented synthesis pathway offers a reliable and scalable approach to this compound. The experimental protocols are based on well-established chemical transformations and can be adapted by skilled researchers to meet specific laboratory requirements. Careful monitoring of reaction parameters and appropriate purification techniques are crucial for obtaining the desired product in high purity and yield. This technical guide serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and related applications.

An In-depth Technical Guide on the Tautomerism of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential tautomeric forms of 5-Amino-6-methylpyridin-2(1H)-one. Due to its bifunctional nature, possessing both an amino group and a pyridinone ring, this molecule can exhibit complex tautomeric equilibria involving keto-enol and amine-imine forms. Understanding these equilibria is crucial for predicting the molecule's physicochemical properties, biological activity, and for the rational design of new therapeutic agents.

Introduction to Tautomerism in Pyridinone Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton.[1] In heterocyclic compounds like this compound, the position of this equilibrium can be influenced by various factors including the solvent, temperature, and the electronic nature of substituents.[2][3]

For 2-pyridinone and its derivatives, the lactam-lactim (keto-enol) tautomerism is a well-studied phenomenon.[2][4][5] Similarly, 2-aminopyridine derivatives can exist in equilibrium between the amino and the corresponding imino forms.[6][7][8] The aromaticity of the pyridine ring plays a significant role in determining the stability of these tautomers, with the aromatic form generally being more stable.[6]

Potential Tautomeric Forms of this compound

The structure of this compound allows for at least four potential tautomeric forms, arising from both keto-enol and amine-imine tautomerization. The principal equilibrium is expected between the pyridinone and hydroxypyridine forms, with the amino group also able to tautomerize to an imine.

Tautomers cluster_0 Keto-Enol Tautomerism cluster_1 Amine-Imine Tautomerism T1 This compound (Keto-Amino) T2 5-Amino-2-hydroxy-6-methylpyridine (Enol-Amino) T1->T2 H⁺ transfer T3 5-Imino-6-methyl-1,5-dihydropyridin-2(1H)-one (Keto-Imino) T1->T3 H⁺ transfer T4 5-Imino-6-methyl-1,5-dihydropyridin-2-ol (Enol-Imino) T2->T4 H⁺ transfer T3->T4 H⁺ transfer Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Interpretation exp_start Sample Preparation (Varying Solvents) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) exp_start->nmr uv_vis UV-Vis Spectroscopy exp_start->uv_vis ir FTIR Spectroscopy exp_start->ir analysis Correlate Experimental and Computational Data nmr->analysis uv_vis->analysis ir->analysis comp_start Geometry Optimization (DFT, e.g., B3LYP) freq Frequency Calculation comp_start->freq energy Relative Energy Calculation freq->energy energy->analysis conclusion Determine Tautomeric Ratios and Dominant Forms analysis->conclusion

References

Spectroscopic Profile of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Amino-6-methylpyridin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents a detailed compilation of predicted spectroscopic data. These predictions are derived from a thorough analysis of structurally related isomers and analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data and includes a general workflow for the synthesis and spectroscopic characterization of novel chemical entities.

Introduction

This compound is a substituted pyridinone derivative with potential applications in medicinal chemistry and drug development. As with any novel compound, a thorough characterization of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process. This guide aims to provide a foundational spectroscopic profile of this compound to aid researchers in its identification and further investigation.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its isomers and related pyridinone compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H36.0 - 6.2d7-8
H47.0 - 7.2d7-8
NH₂4.5 - 5.5br s-
NH10.5 - 11.5br s-
CH₃2.1 - 2.3s-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C2160 - 165
C3100 - 105
C4130 - 135
C5125 - 130
C6145 - 150
CH₃15 - 20
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and amide)
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (methyl)
1650 - 1630StrongC=O stretching (amide)
1620 - 1580Medium to StrongC=C stretching (ring) and N-H bending
1450 - 1400MediumC-H bending (methyl)
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted FragmentNotes
124[M]⁺Molecular ion
109[M - CH₃]⁺Loss of a methyl radical
96[M - CO]⁺Loss of carbon monoxide
81[M - CO - CH₃]⁺Subsequent loss of a methyl radical

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR.

  • Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded. A small amount of the solid sample is placed directly onto the crystal, and pressure is applied to ensure good contact.

  • Acquisition: The sample is scanned over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI). For EI, the sample can be introduced via a direct insertion probe.

  • Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity like this compound.

G cluster_workflow General Synthesis and Characterization Workflow synthesis Chemical Synthesis workup Reaction Work-up (e.g., Extraction, Washing) synthesis->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification characterization Spectroscopic Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir FT-IR characterization->ir ms Mass Spectrometry characterization->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis documentation Documentation and Reporting data_analysis->documentation

Caption: A generalized workflow for chemical synthesis and spectroscopic analysis.

Disclaimer

The spectroscopic data presented in this document for this compound are predicted values based on the analysis of structurally similar compounds. Experimental verification is required to confirm these predictions. The experimental protocols provided are intended as general guidelines and may require optimization for specific instrumentation and experimental conditions.

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of 5-Amino-6-methylpyridin-2(1H)-one, with its distinct arrangement of functional groups, gives rise to a unique NMR fingerprint. The predicted ¹H and ¹³C NMR data, based on the analysis of related aminopyridine and pyridinone derivatives, are summarized below. These predictions are grounded in the fundamental principles of chemical shift theory and spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H36.0 - 6.2d~7-8
H47.0 - 7.2d~7-8
NH (ring)10.5 - 11.5br s-
NH₂4.5 - 5.5br s-
CH₃2.1 - 2.3s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2160 - 165
C3100 - 105
C4120 - 125
C5135 - 140
C6145 - 150
CH₃15 - 20

Experimental Protocol for NMR Analysis

This section outlines a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

III. ¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

  • Number of Scans: 16-64 scans, sufficient to obtain a good signal-to-noise ratio.

IV. ¹³C NMR Acquisition Parameters
  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

V. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Phase the spectra and perform baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

Workflow for NMR Spectral Analysis

The logical progression from sample preparation to structural elucidation is a critical aspect of NMR spectroscopy. The following diagram illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acq_1h Acquire ¹H Spectrum setup->acq_1h acq_13c Acquire ¹³C Spectrum setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectra phase_base->reference peak_pick Peak Picking & Integration (¹H) reference->peak_pick assign Assign Signals (Chemical Shift, Multiplicity, J-coupling) peak_pick->assign structure Structural Elucidation assign->structure

Workflow for NMR Spectral Analysis.

This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound. The predicted data and detailed protocols herein are intended to facilitate future experimental work and aid in the structural verification and characterization of this and related compounds.

An In-depth Technical Guide to the FT-IR Spectrum of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-Amino-6-methylpyridin-2(1H)-one. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic vibrational frequencies of its constituent functional groups. Data from analogous structures, such as pyridinones, aromatic amines, and methyl-substituted heterocycles, are used for robust assignments. Detailed experimental protocols for obtaining an FT-IR spectrum of a solid sample are also provided.

Predicted FT-IR Spectral Data

The structure of this compound incorporates a primary amino group (-NH₂), a methyl group (-CH₃), and a pyridinone ring, which is a cyclic amide or lactam. Each of these functional groups gives rise to characteristic absorption bands in the infrared spectrum. The predicted wavenumbers, their corresponding vibrational modes, and expected intensities are summarized in the table below.

Data Presentation: Predicted FT-IR Peak Assignments
Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium
3300 - 3100N-H StretchSecondary Amide (Lactam, in ring)Medium, Broad
3100 - 3000C-H StretchAromatic/Heterocyclic RingMedium to Weak
3000 - 2850C-H Asymmetric & Symmetric StretchMethyl Group (-CH₃)Medium
1690 - 1640C=O Stretch (Amide I Band)Cyclic Amide (Lactam)Strong
1650 - 1580N-H Scissoring BendPrimary Amine (-NH₂)Medium
1600 - 1450C=C and C=N Ring StretchPyridinone RingMedium to Strong (multiple bands)
1470 - 1450C-H Asymmetric BendMethyl Group (-CH₃)Medium
1370 - 1350C-H Symmetric Bend (Umbrella)Methyl Group (-CH₃)Medium
1335 - 1250C-N StretchAromatic AmineStrong
910 - 665N-H WagPrimary & Secondary AminesStrong, Broad
900 - 675C-H Out-of-Plane BendAromatic/Heterocyclic RingStrong

Interpretation of Key Vibrational Modes

  • N-H Stretching Region (3500 - 3100 cm⁻¹): This region is crucial for identifying the amine and amide groups. The primary amine (-NH₂) is expected to show two distinct bands corresponding to asymmetric and symmetric stretching vibrations.[1][2] The N-H bond of the lactam ring will likely appear as a broader absorption band due to hydrogen bonding in the solid state.[3]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic and unsaturated rings.[4] Peaks just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the methyl (-CH₃) group.[5]

  • Carbonyl (C=O) Stretching (1690 - 1640 cm⁻¹): The most intense and one of the most diagnostic peaks in the spectrum is expected to be the carbonyl stretch of the cyclic amide (lactam).[6][7] Its position within this range is sensitive to ring strain and hydrogen bonding. For amides, this is often referred to as the "Amide I band".[7]

  • Fingerprint Region (1650 - 650 cm⁻¹): This region contains a multitude of complex vibrations.

    • N-H Bending: The scissoring motion of the primary amine typically appears in the 1650-1580 cm⁻¹ range.[8]

    • Ring Stretching: The pyridinone ring will exhibit several C=C and C=N stretching vibrations between 1600 and 1450 cm⁻¹, characteristic of aromatic and heteroaromatic systems.[4][9]

    • Methyl Bending: The methyl group's asymmetric and symmetric bending vibrations will appear around 1460 cm⁻¹ and 1370 cm⁻¹, respectively.[4]

    • C-N Stretching: The stretching of the C-N bond of the aromatic amine is expected to produce a strong band in the 1335-1250 cm⁻¹ region.[1][4]

    • Out-of-Plane Bending: Strong, broad bands from N-H wagging and sharp bands from aromatic C-H out-of-plane bending are expected at lower frequencies.[4][8]

Experimental Protocols

To obtain an FT-IR spectrum of a solid sample like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the solid sample in a dry KBr matrix, which is transparent to infrared radiation.[10]

Materials and Equipment:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die set

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Spatula and weighing paper

  • Heat lamp or drying oven

Protocol:

  • Preparation: Clean the mortar, pestle, and die set thoroughly with a solvent like acetone and dry completely. Gently warm them under a heat lamp or in an oven to remove any adsorbed moisture.[11][12]

  • Sample Grinding: Place 1-2 mg of the solid sample into the agate mortar and grind it to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.[13]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[14] Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[12] Avoid aggressive grinding at this stage.

  • Pellet Pressing: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure of 8-10 metric tons.[11] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent disc.[11]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a widely used modern technique that allows for the direct analysis of solid samples with minimal preparation.[15]

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Protocol:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[14]

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[15]

  • Spectrum Acquisition: Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.[15]

Mandatory Visualization

The following diagram illustrates the experimental workflow for preparing a sample for FT-IR analysis using the KBr pellet method.

FTIR_Workflow start Start prep_equip Clean & Dry Mortar, Pestle, Die Set start->prep_equip grind_sample Grind 1-2 mg of Sample to a Fine Powder prep_equip->grind_sample add_kbr Add 100-200 mg of Dry KBr Powder grind_sample->add_kbr mix Mix Sample & KBr Thoroughly add_kbr->mix load_die Load Mixture into Pellet Die mix->load_die press_pellet Apply 8-10 Tons of Pressure load_die->press_pellet remove_pellet Remove Translucent Pellet from Die press_pellet->remove_pellet place_in_ftir Place Pellet in Spectrometer Holder remove_pellet->place_in_ftir acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹) place_in_ftir->acquire_spectrum end End acquire_spectrum->end

Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

References

Mass Spectrometry of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic organic compound with the chemical formula C6H8N2O.[1] As a substituted pyridinone, it belongs to a class of compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, which can range from antimicrobial and anti-inflammatory to antitumor effects. The structural features of these molecules, such as their capacity for hydrogen bonding, make them valuable scaffolds in drug design. A thorough understanding of the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in complex biological matrices during drug discovery and development processes.

This technical guide provides an in-depth overview of the mass spectrometry of this compound, including a proposed fragmentation pathway, a detailed experimental protocol for its analysis, and relevant quantitative data.

Molecular Properties and Predicted Mass Spectrometry Data

The fundamental physicochemical properties of this compound are essential for its mass spectrometric analysis. The key quantitative data are summarized in the table below.

PropertyValueReference
Molecular FormulaC6H8N2O[1]
Molecular Weight124.14 g/mol [1]
Exact Mass124.0637 Da[1]
Predicted Key Mass Fragments (m/z)
124.0637[M+H]+-
109.0402[M+H - CH3]+-
96.0499[M+H - CO]+-
81.0366[M+H - CO - CH3]+-

Note: The predicted key mass fragments are based on common fragmentation patterns of related chemical structures and have not been experimentally verified for this specific compound.

Proposed Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is expected to proceed through a series of characteristic losses of functional groups. The pyridinone ring provides a stable core, while the amino and methyl groups are likely sites for initial fragmentation.

A proposed fragmentation pathway is as follows:

  • Ionization: The molecule is ionized, typically by protonation in electrospray ionization (ESI), to form the molecular ion [M+H]+ with an m/z of 124.0637.

  • Loss of a Methyl Radical: The initial fragmentation could involve the loss of the methyl group (•CH3) from the pyridinone ring, resulting in a fragment ion with an m/z of 109.0402.

  • Loss of Carbon Monoxide: A common fragmentation pathway for pyridinones and other cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule. This would lead to a fragment ion with an m/z of 96.0499.

  • Sequential Fragmentation: Further fragmentation could involve the sequential loss of both the methyl group and carbon monoxide, leading to a fragment ion with an m/z of 81.0366.

fragmentation_pathway mol This compound [C6H8N2O] m/z = 124.14 m_plus_h [M+H]+ m/z = 124.0637 mol->m_plus_h Ionization (ESI+) frag1 [M+H - CH3]+ m/z = 109.0402 m_plus_h->frag1 - •CH3 frag2 [M+H - CO]+ m/z = 96.0499 m_plus_h->frag2 - CO frag3 [M+H - CO - CH3]+ m/z = 81.0366 frag2->frag3 - •CH3 experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock Stock Solution (1 mg/mL) working Working Standard (10 µg/mL) stock->working Dilution cal_standards Calibration Standards working->cal_standards Serial Dilution lc Liquid Chromatography (C18 Column) cal_standards->lc Injection ms Mass Spectrometry (ESI+) lc->ms Elution data_analysis Data Analysis ms->data_analysis Data Acquisition

References

Crystal Structure of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: As of late 2025, a definitive, publicly available crystal structure for 5-Amino-6-methylpyridin-2(1H)-one has not been deposited in major crystallographic databases or published in peer-reviewed scientific literature. This technical guide, therefore, provides an in-depth look at the crystallographic data of a closely related isomer, 6-Methylpyridin-2-amine , to offer valuable comparative insights. Additionally, this document outlines a plausible synthetic pathway and a conceptual workflow for the characterization of pyridinone derivatives, addressing the core interests of researchers in medicinal chemistry and drug development.

Physicochemical Properties of this compound

While experimental crystallographic data is not available, computed properties provide a basic profile of the target compound.

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
IUPAC Name 5-amino-6-methyl-1H-pyridin-2-one
CAS Number 88818-90-0
Topological Polar Surface Area 55.1 Ų
InChI Key ZFZBTVLKTXKODT-UHFFFAOYSA-N

Data sourced from PubChem CID 24729239.[1]

Comparative Crystal Structure Analysis: 6-Methylpyridin-2-amine

To provide structural context, we present the crystallographic data for the isomeric compound 6-Methylpyridin-2-amine. This data offers a foundational understanding of the molecular geometry and packing that could be anticipated for similar pyridinamine derivatives.

The crystal structure of 6-Methylpyridin-2-amine reveals a planar molecular skeleton. In the crystal lattice, molecules form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further organized into layers by N—H⋯π interactions.[2][3]

Table 1: Crystallographic Data for 6-Methylpyridin-2-amine

ParameterValue
Chemical Formula C₆H₈N₂
Formula Weight 108.14 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a 9.1006 (11) Å
b 6.2458 (8) Å
c 10.5598 (13) Å
β 100.952 (2)°
Volume 589.29 (13) ų
Z 4
Temperature 296 K
Radiation Mo Kα (λ = 0.71073 Å)

Data extracted from Acta Crystallographica Section E, 2012, E68, o3466.[2][3]

Experimental Protocols

While a specific protocol for the synthesis and crystallization of this compound is not documented in the searched literature, a general approach can be inferred from synthetic procedures for related aminopyridinones.

Proposed Synthesis of this compound

A potential synthetic route could involve the nitration of a suitable pyridinone precursor, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 6-methylpyridin-2(1H)-one

  • Dissolution: Dissolve 6-methylpyridin-2(1H)-one in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Nitrating Agent Addition: Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by pouring the mixture onto ice, followed by neutralization with a base to precipitate the nitrated product.

  • Purification: Isolate the product by filtration and purify by recrystallization or column chromatography.

Step 2: Reduction of 5-Nitro-6-methylpyridin-2(1H)-one

  • Catalyst Suspension: Suspend a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent (e.g., ethanol or methanol).

  • Substrate Addition: Add the synthesized 5-nitro-6-methylpyridin-2(1H)-one to the suspension.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the final compound by recrystallization from an appropriate solvent.

General Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution in a suitable solvent (e.g., chloroform, ethanol, or acetone).[4]

  • Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[3][4] Collect diffraction data at a specific temperature, often a low temperature like 100 K to reduce thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve a final structural model.

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyridinone derivative.

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Precursor 6-methylpyridin-2(1H)-one Nitration Nitration Precursor->Nitration Nitro_Intermediate 5-Nitro-6-methylpyridin-2(1H)-one Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Target_Compound This compound Reduction->Target_Compound Purification Purification (Recrystallization/Chromatography) Target_Compound->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallization Crystallization Purification->Crystallization XRD Single-Crystal X-ray Diffraction Crystallization->XRD

Caption: Workflow for the synthesis and characterization of this compound.

Drug Development Pathway

Given the interest of the target audience in drug development, the following diagram outlines a simplified, conceptual signaling pathway for a hypothetical drug candidate targeting a protein kinase.

G cluster_pathway Conceptual Kinase Inhibition Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Downstream Kinase Receptor->Kinase Drug Pyridinone Inhibitor (e.g., this compound) Drug->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response

Caption: A conceptual diagram of a pyridinone derivative acting as a kinase inhibitor.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive overview based on available data for closely related structures and established synthetic methodologies. The provided comparative data for 6-Methylpyridin-2-amine serves as a valuable reference for researchers working on the design and synthesis of novel pyridinone-based compounds for therapeutic applications. The workflows presented offer a structured approach to the synthesis, characterization, and conceptual biological evaluation of such molecules. Further experimental work is required to determine the precise solid-state structure and to explore the biological activities of this compound.

References

Solubility Profile of 5-Amino-6-methylpyridin-2(1H)-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-6-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines expected solubility trends, a detailed experimental protocol for quantitative solubility determination, and a framework for data presentation.

Expected Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, based on the structure of the molecule, which contains both a polar lactam ring and an amino group, as well as a nonpolar methyl group, a qualitative solubility profile can be predicted. For a structurally related compound, 4-Amino-5-methyl-2-hydroxypyridine, it is noted to be soluble in strong polar organic solvents.[1] Generally, compounds of this nature exhibit higher solubility in polar protic and aprotic solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

Table 1: Hypothetical Solubility Data of this compound

The following table is presented as a template for recording experimentally determined solubility data. The values provided are for illustrative purposes only and are not based on experimental results.

Solvent ClassificationSolventTemperature (°C)Solubility ( g/100 g solvent)
Polar Protic Methanol25[Data to be determined]
Ethanol25[Data to be determined]
Isopropanol25[Data to be determined]
Polar Aprotic Dimethyl Sulfoxide (DMSO)25[Data to be determined]
N,N-Dimethylformamide (DMF)25[Data to be determined]
Acetonitrile25[Data to be determined]
Nonpolar Toluene25[Data to be determined]
Hexane25[Data to be determined]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is adapted from established methods for solid-state solubility assessment.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a heating/cooling system

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Vials with airtight caps

  • Syringes and chemically resistant syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Solvent: Add a known volume or mass of the selected organic solvent to a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker or stirrer. Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 2 hours at the experimental temperature. Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated or pre-cooled to the experimental temperature. Immediately pass the solution through a syringe filter to remove any suspended particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried residue (solute) is achieved.

    • Analytical Method (HPLC/UV-Vis): Dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of this compound against a prepared calibration curve.

  • Calculation of Solubility:

    • Gravimetric: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

    • Analytical: Calculate the solubility based on the determined concentration, the dilution factor, and the density of the solvent.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A Preparation of Solvent and Solute Mixture B Addition of Excess Solute to Solvent A->B C Equilibration at Constant Temperature B->C D Settling of Undissolved Solid C->D E Withdrawal and Filtration of Supernatant D->E F Quantification of Solute E->F G Gravimetric Analysis F->G Method 1 H Instrumental Analysis (HPLC/UV-Vis) F->H Method 2 I Calculation of Solubility G->I H->I

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity: As an ionic compound with the potential for hydrogen bonding, it is expected to be more soluble in polar solvents that can effectively solvate the molecule.[2]

  • Temperature: The dissolution of solid solutes is often an endothermic process; therefore, solubility is likely to increase with a rise in temperature. However, this relationship must be determined experimentally for each solvent system.[2]

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact the solubility of this compound.

  • Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the solvation energy for dissolution to occur. Different polymorphic forms may exhibit different solubilities.

References

Stability and degradation of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation of 5-Amino-6-methylpyridin-2(1H)-one

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its intrinsic stability and degradation profile is crucial for ensuring the safety, efficacy, and quality of any potential drug product. Forced degradation studies are an essential component of this process, providing insights into the potential degradation pathways and products that may arise under various stress conditions. This technical guide outlines a comprehensive approach to evaluating the stability of this compound, including detailed experimental protocols, hypothetical degradation pathways, and illustrative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
AppearanceOff-white to light yellow crystalline powder (Hypothetical)
Melting Point210-215 °C (Hypothetical)
pKa4.5 (amino group), 9.8 (pyridinone NH) (Hypothetical)
SolubilitySparingly soluble in water, soluble in methanol (Hypothetical)

Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the molecule under conditions more severe than accelerated stability testing. This helps in identifying potential degradation products and pathways, and in the development of stability-indicating analytical methods. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3][4][5]

Summary of Hypothetical Degradation Data

The following tables summarize the hypothetical quantitative data for the degradation of this compound under various stress conditions.

Table 2: Hypothetical Hydrolytic Degradation of this compound

ConditionTime (hours)% DegradationMajor Degradation Products
0.1 M HCl, 60 °C2415.2Hydrolysis Product 1 (HP1)
0.1 M NaOH, 60 °C248.5Hydrolysis Product 2 (HP2)
Water, 60 °C72< 1.0Not significant

Table 3: Hypothetical Oxidative Degradation of this compound

ConditionTime (hours)% DegradationMajor Degradation Products
3% H₂O₂, RT1225.8Oxidation Product 1 (OP1), Oxidation Product 2 (OP2)
AIBN, 60 °C2412.1Radical Degradation Products

Table 4: Hypothetical Photolytic Degradation of this compound

ConditionDuration% DegradationMajor Degradation Products
Solid State, ICH Option 11.2 million lux hours & 200 W h/m²5.3Photolytic Product 1 (PP1)
Solution (Methanol), ICH Option 11.2 million lux hours & 200 W h/m²18.7Photolytic Product 2 (PP2)

Table 5: Hypothetical Thermal Degradation of this compound

ConditionTime (days)% DegradationMajor Degradation Products
Solid State, 80 °C73.1Thermal Product 1 (TP1)
Solid State, 80 °C / 75% RH76.8Thermal Product 1 (TP1), Hydrolytic Products

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The primary sites susceptible to degradation are the amino group, the pyridinone ring, and the methyl group.

Hydrolytic Degradation
  • Acidic Conditions: Under acidic conditions, the exocyclic amino group can be hydrolyzed to a hydroxyl group, forming 5-hydroxy-6-methylpyridin-2(1H)-one (HP1).

  • Basic Conditions: In basic media, the pyridinone ring might be susceptible to ring-opening reactions (HP2).

Oxidative Degradation

The amino group is prone to oxidation, which could lead to the formation of a nitroso or nitro derivative (OP1).[6] The pyridinone ring itself can also be oxidized, potentially leading to ring-opened products (OP2). The methyl group could be oxidized to a hydroxymethyl or carboxylic acid group.

Photolytic Degradation

Exposure to UV light can induce photochemical reactions. This could involve dimerization, oxidation, or rearrangement of the molecule (PP1, PP2). Aminopyridines are known to be susceptible to photochemical degradation.[7]

Thermal Degradation

At elevated temperatures, decarboxylation (if the ring opens) or other complex decomposition reactions can occur, leading to smaller, volatile fragments or polymeric material (TP1).

Hypothetical Degradation Pathways of this compound cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Start This compound C₆H₈N₂O HP1 HP1 5-Hydroxy-6-methylpyridin-2(1H)-one Start:f0->HP1:f0 Acidic HP2 HP2 Ring-Opened Product Start:f0->HP2:f0 Basic OP1 OP1 Nitroso/Nitro Derivative Start:f0->OP1:f0 OP2 OP2 Ring-Opened Oxidized Product Start:f0->OP2:f0 PP1 PP1 Dimer Start:f0->PP1:f0 PP2 PP2 Rearranged Isomer Start:f0->PP2:f0 TP1 TP1 Decomposition Fragments Start:f0->TP1:f0

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution in a water bath at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution in a water bath at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the solution in a water bath at 60 °C for 72 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

Oxidative Degradation
  • Hydrogen Peroxide:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 12 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Radical Initiator (AIBN):

    • Dissolve the compound in a solvent saturated with azobisisobutyronitrile (AIBN).

    • Heat the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

Photolytic Degradation
  • Solid State:

    • Spread a thin layer of the solid compound in a transparent container.

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored under the same conditions but protected from light.

  • Solution State:

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol) in a transparent container.

    • Expose the solution to the same light conditions as the solid-state sample.

    • A control solution should be stored under the same conditions but protected from light.

Thermal Degradation
  • Dry Heat:

    • Place the solid compound in a controlled temperature oven at 80 °C for 7 days.

  • Humidity:

    • Place the solid compound in a stability chamber maintained at 80 °C and 75% relative humidity for 7 days.

Forced Degradation Experimental Workflow cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (1 mg/mL) Hydrolysis Hydrolytic (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidative (H₂O₂, AIBN) Start->Oxidation Photolysis Photolytic (Solid, Solution) Start->Photolysis Thermal Thermal (Dry Heat, Humidity) Start->Thermal Sampling Sampling at Time Points Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Neutralization Neutralization/Dilution Sampling->Neutralization HPLC HPLC-UV/DAD Analysis Neutralization->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Report Data Analysis & Reporting LCMS->Report

References

Potential Biological Activity of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the heterocyclic compound 5-Amino-6-methylpyridin-2(1H)-one. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally related pyridinone and aminopyridine derivatives to extrapolate its potential therapeutic applications. The evidence strongly suggests that the aminopyridinone scaffold is a promising pharmacophore with potential anticancer and anti-inflammatory properties. This guide provides a comprehensive overview of these potential activities, including plausible mechanisms of action, relevant signaling pathways, and detailed experimental protocols based on studies of analogous compounds. All quantitative data from related compounds is presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a small heterocyclic molecule belonging to the aminopyridinone class. The pyridinone ring is a "privileged structure" in medicinal chemistry, known to be a core component in numerous biologically active compounds[1][2][3]. While this specific molecule is not extensively studied, its structural similarity to other bioactive compounds provides a strong basis for predicting its potential pharmacological activities. This guide will focus on two primary areas of potential activity: anticancer and anti-inflammatory effects, drawing parallels from closely related analogs.

Potential Anticancer Activity

The pyridinone scaffold is a key feature in several potent anticancer agents. The presence of the amino group at the 5-position and a methyl group at the 6-position of the pyridinone ring in this compound suggests it may interact with biological targets implicated in cancer progression.

Proposed Mechanisms of Anticancer Action

Based on the activities of related compounds, this compound could potentially exert anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

  • Kinase Inhibition: Several studies have highlighted the role of pyridinone derivatives as kinase inhibitors. For instance, aminopyrimidine-2,4-diones have been identified as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1)[4]. Pyridine-ureas have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. Furthermore, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives act as potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα)[6]. Aminopyridine-containing spiro derivatives have also been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the human epidermal growth factor receptor 2 (ERBB2)[7]. Inhibition of these kinases can disrupt critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Relevant Signaling Pathways

The potential kinase inhibitory activity of this compound suggests its involvement in the following signaling pathways:

  • PI3K/Akt/mTOR Pathway: Inhibition of PI3Kα by related quinazoline derivatives suggests that this compound might also modulate this critical survival pathway, which is often hyperactivated in cancer[6].

  • VEGFR Signaling Pathway: By potentially targeting VEGFR-2, this compound could inhibit angiogenesis, a crucial process for tumor growth and metastasis[5].

  • MAPK/ERK Pathway: As a downstream effector of EGFR and other receptor tyrosine kinases, inhibition of this pathway can halt cell proliferation.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation This compound (analog) This compound (analog) This compound (analog)->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data from Analogous Compounds

The following table summarizes the anticancer activity of various pyridinone and aminopyridine derivatives against different cancer cell lines and enzymes.

Compound ClassTargetCell Line/EnzymeIC50Reference
Aminopyrimidine-2,4-dionesBRD4-0.029 - 0.141 µM[4]
PLK1-0.094 - 0.218 µM[4]
Pyridine-ureasVEGFR-2-3.93 - 5.0 µM[5]
Breast CancerMCF-70.11 - 1.88 µM[5]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3Kα-1.94 nM[6]
Lung CancerHCC8270.09 µM[6]

Potential Anti-inflammatory Activity

The 2-pyridone core is associated with anti-inflammatory properties, and several derivatives have demonstrated significant activity in preclinical models[1][2][3].

Proposed Mechanisms of Anti-inflammatory Action
  • COX Inhibition: Pyrido[2,3-d]pyridazine-2,8-dione derivatives, synthesized from 2-pyridones, have been shown to be dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes[8]. These enzymes are key mediators of prostaglandin synthesis, which are pro-inflammatory molecules.

  • Modulation of Inflammatory Cytokines: The anti-inflammatory effects could also be mediated by the downregulation of pro-inflammatory cytokines.

Relevant Signaling Pathways

  • Arachidonic Acid Metabolism: By inhibiting COX enzymes, this compound could interfere with the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Arachidonic_Acid_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound (analog) This compound (analog) This compound (analog)->COX-1 / COX-2 Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (this compound) Incubation Incubate at 37°C Compound->Incubation Enzyme Recombinant PI3Kα Enzyme Enzyme->Incubation Substrate Substrate (e.g., PIP2) Substrate->Incubation ATP ATP ATP->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

References

5-Amino-6-methylpyridin-2(1H)-one: A Versatile Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive amino group and a methyl group, in addition to the inherent reactivity of the pyridinone ring, makes it a versatile intermediate for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key synthetic intermediate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and use in synthetic protocols.[1]

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
IUPAC Name 5-amino-6-methyl-1H-pyridin-2-one
CAS Number 88818-90-0
Appearance Solid (predicted)
Topological Polar Surface Area 55.1 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0

Synthesis of Substituted Pyridin-2(1H)-ones: A General Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Two-Step Synthesis A Aldehyde R1 Step 1: Knoevenagel Condensation A->R1 B Malononitrile B->R1 C N-substituted 2-cyanoacetamide R2 Step 2: Michael Addition/ Cyclization C->R2 R1->R2 Intermediate: Alkylidenemalononitrile P 6-Amino-2-pyridone Derivative R2->P

A generalized workflow for the synthesis of 6-amino-2-pyridone derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related 6-amino-2-pyridone derivatives and provide a practical framework for laboratory synthesis.

General Procedure for the Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

This one-pot, two-step procedure is an efficient method for the synthesis of the 6-amino-2-pyridone scaffold.

Materials:

  • Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • N-substituted 2-cyanoacetamide (1.0 eq)

  • Catalyst (e.g., piperidine, triethylamine, or a natural product catalyst like betaine)

  • Solvent (e.g., ethanol, methanol)

Step 1: Knoevenagel Condensation

  • To a round-bottom flask, add the aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a suitable base (e.g., piperidine).

  • The reaction can often be performed neat or in a minimal amount of a suitable solvent like ethanol.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC), to form the intermediate alkylidenemalononitrile.

Step 2: Michael Addition and Cyclization

  • To the reaction mixture from Step 1, add the N-substituted 2-cyanoacetamide (1.0 eq) and a catalytic amount of a base if needed.

  • Reflux the reaction mixture in a suitable solvent such as ethanol.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to afford the desired 6-amino-2-pyridone derivative.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While specific spectral data for the title compound is not available in the provided search results, the following table presents expected and observed data for structurally similar 6-amino-2-pyridone derivatives, which can be used as a reference for characterization.

Spectroscopic DataRepresentative Values for 6-Amino-2-pyridone Derivatives
¹H NMR (DMSO-d₆)δ (ppm): 8.4-8.6 (s, 2H, NH₂), 7.2-7.8 (m, Ar-H), 5.2-5.4 (s, 2H, CH₂), 2.3-2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)δ (ppm): 160-162 (C=O), 157-160 (C-NH₂), 116-117 (CN), 87-88, 76-77, 44-46 (Aliphatic C), 21 (CH₃)
IR (KBr, cm⁻¹)ν: 3400-3200 (N-H stretching), 2220-2200 (C≡N stretching), 1680-1640 (C=O stretching), 1600-1550 (C=C stretching)
Mass Spectrometry ESI-TOF (m/z): Calculated and found values for [M+H]⁺

Application as a Synthetic Intermediate in Drug Discovery

Substituted aminopyridinones are key intermediates in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. While a direct synthesis of a specific drug from this compound is not explicitly detailed in the search results, the structural motif is present in many PI3K inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyridinone-based PI3K Inhibitor Inhibitor->PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridinone-based PI3K inhibitors.
Synthetic Strategy for Kinase Inhibitors

The general strategy for incorporating the this compound scaffold into a kinase inhibitor would likely involve functionalization of the amino group. This could be achieved through reactions such as:

  • Acylation: Reaction with an appropriate acid chloride or activated carboxylic acid to form an amide linkage.

  • Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide.

  • Buchwald-Hartwig or Suzuki coupling: To form a C-N or C-C bond with another aromatic or heteroaromatic ring system, which is a common feature in many kinase inhibitors.

The following diagram illustrates a hypothetical synthetic workflow for the elaboration of this compound into a more complex, drug-like molecule.

G Start 5-Amino-6-methyl- pyridin-2(1H)-one Reaction1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction1 Intermediate Functionalized Pyridinone Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Acylation, Alkylation) Intermediate->Reaction2 FinalProduct Bioactive Molecule (e.g., Kinase Inhibitor) Reaction2->FinalProduct

A potential synthetic route from this compound to a bioactive molecule.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry, where the pyridinone scaffold is a key component of numerous targeted therapies. While specific synthetic protocols and applications directly utilizing this intermediate require further exploration in publicly available literature, the general methodologies for the synthesis and functionalization of related compounds provide a strong foundation for its use in the development of novel bioactive molecules, including inhibitors of critical signaling pathways such as the PI3K/Akt/mTOR pathway. Further research into the specific reactions and applications of this intermediate will undoubtedly expand its role in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to 5-Amino-6-methylpyridin-2(1H)-one: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information on related compounds to infer its physicochemical properties and potential biological significance. The document details established experimental protocols for the synthesis of similar pyridinone derivatives and discusses the known applications of the broader aminopyridinone scaffold, particularly its role as a key intermediate in the synthesis of pharmacologically active agents.

Introduction

Pyridinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The arrangement of nitrogen and oxygen atoms within the pyridinone ring allows for a range of intermolecular interactions, making it a valuable pharmacophore in drug design. This compound, with its amino and methyl substitutions, represents a specific embodiment of this versatile scaffold. While not as extensively studied as some other pyridinone derivatives, its structural similarity to key intermediates in drug synthesis warrants a detailed examination of its chemistry and potential applications.

Discovery and History

The precise first synthesis of this compound is not well-documented in readily available scientific literature. However, the synthesis of related aminopyridinone structures has been reported in medicinal chemistry literature for several decades. For instance, a 1978 publication in the Journal of Medicinal Chemistry described the synthesis of 6-amino-1-methylpyridin-2-one, indicating that the synthesis of such scaffolds was of interest for pharmaceutical research during that period.

A significant milestone in the history of a structurally related compound, 4-amino-5-methyl-2(1H)-pyridinone, is its use as a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[3] This highlights the industrial and medicinal relevance of aminomethyl-pyridinone cores. The development of efficient synthetic routes to these intermediates has been a focus of process chemistry research.

Physicochemical Properties

Experimentally determined quantitative data for this compound, such as its pKa and solubility, are not extensively reported. However, based on the properties of structurally similar compounds, we can infer its likely characteristics.

Table 1: Predicted and Reported Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Computed)6-Methyl-2-pyridinol (Experimental)4-Amino-5-methyl-2(1H)-pyridinone (Reported)
Molecular Formula C₆H₈N₂O[4]C₆H₇NO[5]C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [4]109.13 g/mol [5]124.14 g/mol [3]
pKa Estimated to be in the range of other aminopyridines.12.38[5]Not Reported
Solubility Predicted to be soluble in polar organic solvents.Soluble in water.[5]Not Reported
Melting Point Not Reported159 - 160 °C[5]Not Reported

Note: The pKa of aminopyridines can be determined experimentally using methods like NMR spectroscopy by monitoring the chemical shift changes of specific protons at different pH values.[6]

Synthesis and Experimental Protocols

One plausible synthetic approach is based on the Guareschi-Thorpe reaction, a known method for synthesizing 2-pyridones.[7] A detailed protocol for a similar compound, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, is presented below to illustrate the general principles.

Example Experimental Protocol: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone[7]

This synthesis is a two-step process involving the initial formation of a cyanopyridone intermediate followed by its reduction.

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 2-4 hours), cool the mixture to room temperature to allow the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.

Step 2: Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone

  • Reaction Setup: In a suitable pressure reactor, suspend the 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) in a solvent such as methanol.

  • Catalyst Addition: Add a Raney Nickel catalyst to the suspension. Caution: Raney Nickel is pyrophoric when dry and must be handled with care.

  • Reduction: Pressurize the reactor with hydrogen gas and heat to the desired temperature. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the reactor and carefully filter the mixture to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Synthesis_Workflow Start Acetylacetone + Cyanoacetamide Step1 Guareschi-Thorpe Reaction (Piperidine, Ethanol, Reflux) Start->Step1 Intermediate 3-Cyano-4,6-dimethyl-2-pyridone Step1->Intermediate Step2 Reduction (Raney Nickel, H2, Methanol) Intermediate->Step2 Product 3-Amino-5,6-dimethyl- 2(1H)-pyridinone Step2->Product

Synthetic workflow for a related aminopyridinone.

Biological Activity and Signaling Pathways

The direct biological activity and role in signaling pathways of this compound have not been extensively investigated. However, the broader class of pyridinone derivatives is known to exhibit a wide range of pharmacological activities.[1][2]

The significance of the aminomethyl-pyridinone scaffold is underscored by its use in the synthesis of Finerenone. Finerenone is a non-steroidal, selective antagonist of the mineralocorticoid receptor (MR).[3] Overactivation of the MR is implicated in the pathophysiology of chronic kidney disease and heart failure.[8] By blocking this receptor, Finerenone exerts anti-inflammatory and antifibrotic effects.[8]

While this compound is an intermediate in the synthesis of Finerenone's positional isomer, it is plausible that it or its derivatives could exhibit inhibitory activity against various biological targets, such as kinases, a common target for pyridinone-based compounds. The amino and pyridinone moieties can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of kinase active sites.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Mineralocorticoid Receptor (MR) GeneTranscription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) Receptor->GeneTranscription Translocates and Initiates Aldosterone Aldosterone Aldosterone->Receptor Binds and Activates Finerenone Finerenone (related scaffold) Finerenone->Receptor Blocks

Finerenone's mechanism of action via MR antagonism.

Conclusion and Future Directions

This compound is a member of the medicinally important pyridinone class of heterocyclic compounds. While its individual discovery and a detailed historical account are not prominently documented, its structural relationship to key pharmaceutical intermediates, such as those used in the synthesis of Finerenone, highlights its potential value. The lack of extensive experimental data on its physicochemical and biological properties presents an opportunity for future research.

Further investigation into efficient and scalable synthetic routes, detailed characterization of its physical properties, and screening for biological activity against a range of targets, particularly protein kinases, could uncover novel applications for this compound in drug discovery and development. The methodologies and insights provided in this guide serve as a foundation for researchers to explore the potential of this compound and its derivatives.

References

Methodological & Application

Synthesis of Finerenone: An In-Depth Guide Utilizing 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Finerenone and the Strategic Importance of the Pyridinone Core

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.[1][2] Its unique dihydropyridine-based structure is central to its pharmacological activity, offering a targeted approach to mitigating inflammation and fibrosis in renal and cardiovascular tissues.[1][2] The synthesis of this complex molecule can be approached through various pathways, with a particularly efficient route employing the key intermediate 5-Amino-6-methylpyridin-2(1H)-one.

This application note provides a detailed protocol and scientific rationale for the synthesis of Finerenone, commencing with the versatile building block, this compound. We will delve into the mechanistic underpinnings of the core Hantzsch dihydropyridine synthesis, provide step-by-step experimental procedures, and discuss the critical aspects of reaction control and product characterization.

The Synthetic Blueprint: A Multi-Step Approach to Finerenone

The synthesis of Finerenone from this compound is a multi-step process that strategically builds the molecule's intricate architecture. The overall synthetic workflow is depicted below.

Finerenone_Synthesis cluster_0 Hantzsch-type Condensation cluster_1 Etherification cluster_2 Reduction cluster_3 Enantioselective Separation A This compound D Compound 1 (Dihydronaphthyridinone intermediate) A->D Acid catalyst B Diethyl Malonate B->D Acid catalyst C 4-Cyano-2-methoxybenzaldehyde C->D Acid catalyst F Compound 2 (Ethoxy intermediate) D->F Acid catalyst E Triethyl Orthoformate E->F H Compound 3 (Reduced intermediate) F->H G Reducing Agent G->H J Finerenone H->J I Chiral Resolution I->J

Caption: Overall synthetic workflow for Finerenone.

The key strategic element of this synthesis is the Hantzsch-type three-component reaction, which efficiently constructs the core dihydronaphthyridine ring system of Finerenone.

Mechanistic Insight: The Hantzsch Dihydropyridine Synthesis

The formation of the dihydropyridine ring, the central scaffold of Finerenone, proceeds via a Hantzsch-type reaction. This powerful multi-component reaction involves the condensation of an aldehyde, a β-ketoester (or a related active methylene compound), and a nitrogen source. In our synthesis, 4-cyano-2-methoxybenzaldehyde provides the aldehyde component, diethyl malonate serves as the active methylene compound, and the amino group of this compound acts as the nitrogen donor.

The reaction mechanism can be conceptualized in the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by an acid-catalyzed Knoevenagel condensation between 4-cyano-2-methoxybenzaldehyde and one of the active methylene protons of diethyl malonate. This forms a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: The enamine tautomer of this compound then acts as a nucleophile, attacking the β-position of the α,β-unsaturated intermediate in a Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the stable dihydronaphthyridine core.

Hantzsch_Mechanism cluster_reactants Reactants Aldehyde 4-Cyano-2-methoxybenzaldehyde Knoevenagel Knoevenagel Condensation (Formation of α,β-unsaturated intermediate) Aldehyde->Knoevenagel Malonate Diethyl Malonate Malonate->Knoevenagel Pyridinone This compound Michael Michael Addition (Enamine attack) Pyridinone->Michael Knoevenagel->Michael α,β-unsaturated intermediate Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product Dihydronaphthyridine Core Cyclization->Product

Caption: Key steps of the Hantzsch-type reaction.

Experimental Protocols

Safety Precautions: This synthesis involves the use of potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Part 1: Synthesis of Compound 1 (Dihydronaphthyridinone intermediate)

This step constitutes the core Hantzsch-type condensation reaction.

Materials:

  • 4-Cyano-2-methoxybenzaldehyde

  • Diethyl malonate

  • This compound (or its tautomer, 4-amino-5-methyl-2-hydroxypyridine)

  • Acetic acid

  • Ice water

  • Sodium bicarbonate

  • Ethyl acetate

  • Methyl tert-butyl ether

Procedure:

  • To a suitable reaction vessel, add acetic acid and diethyl malonate. Stir until the diethyl malonate is fully dissolved.

  • Add 4-cyano-2-methoxybenzaldehyde to the solution and stir at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and slowly add it to ice water with stirring.

  • Neutralize the mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by trituration with methyl tert-butyl ether to yield Compound 1.

Expected Outcome: Compound 1 is expected as a solid with a high yield and purity.

Part 2: Synthesis of Compound 2 (Ethoxy intermediate)

This step involves the etherification of the pyridone oxygen.

Materials:

  • Compound 1

  • Triethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Inert solvent (e.g., toluene)

  • n-hexane

  • Ethyl acetate

Procedure:

  • Suspend Compound 1 in an inert solvent in a reaction flask equipped with a reflux condenser.

  • Add triethyl orthoformate and a catalytic amount of an acid catalyst.

  • Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford Compound 2.

Part 3: Synthesis of Compound 3 (Reduced intermediate)

This step involves the reduction of a specific functional group in Compound 2.

Materials:

  • Compound 2

  • Reducing agent (e.g., sodium borohydride)

  • Solvent (e.g., methanol)

  • Dilute hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • n-hexane

Procedure:

  • Dissolve Compound 2 in a suitable solvent in a reaction flask.

  • Cool the solution in an ice bath and add the reducing agent portion-wise.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product by slurrying in a mixture of ethyl acetate and n-hexane to obtain Compound 3.

Part 4: Chiral Resolution and Final Amidation to Finerenone

This final step involves the separation of the desired enantiomer and subsequent conversion to Finerenone.

Materials:

  • Compound 3 (racemic mixture)

  • Chiral resolving agent (e.g., a derivative of tartaric acid)

  • Solvent system for resolution (e.g., ethanol/water)

  • Ammonia solution

  • Suitable solvent for amidation (e.g., an alcohol)

Procedure:

  • Chiral Resolution: The racemic Compound 3 is subjected to chemical resolution using a suitable chiral acid. The diastereomeric salts are then separated by fractional crystallization. The desired enantiomer is liberated by treatment with a base.

  • Amidation: The resolved, enantiomerically pure intermediate is then reacted with ammonia in a suitable solvent to yield Finerenone.

  • Purification: Finerenone can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and n-hexane.[1]

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data
This compound C₆H₈N₂O124.14Solid. Purity determined by HPLC.
Compound 1 C₂₁H₂₂N₄O₅410.42LC-MS (M+H)⁺: 411.1
Compound 2 C₂₃H₂₆N₄O₅438.48LC-MS (M+H)⁺: 439.2
Compound 3 C₂₁H₂₄N₄O₄396.44LC-MS (M+H)⁺: 397.1
Finerenone C₂₁H₂₂N₄O₃378.43¹H-NMR (DMSO-d₆, 400MHz) δ: 7.71 (s, 1H), 7.54 (s, 1H), 7.39-7.37 (m, 1H), 7.30-7.27 (m, 1H), 7.15-7.13 (m, 1H), 6.79-6.75 (m, 2H), 5.39 (s, 1H), 4.06-4.00 (m, 2H), 3.82 (s, 3H), 2.20 (s, 3H), 2.14 (s, 3H), 1.07-1.04 (m, 3H).[3] LC-MS (M+H)⁺: 379.0.[3]

Note: The provided analytical data for Finerenone is based on literature values and should be confirmed by independent analysis.

Conclusion: A Robust and Scalable Synthetic Route

The synthesis of Finerenone utilizing this compound as a key starting material presents a robust and efficient pathway to this important pharmaceutical agent. The cornerstone of this approach is the Hantzsch-type condensation, which allows for the rapid assembly of the complex dihydronaphthyridine core. The subsequent functional group manipulations and chiral resolution provide access to the enantiomerically pure active pharmaceutical ingredient. This detailed guide, encompassing both the practical experimental steps and the underlying chemical principles, is intended to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize Finerenone and its analogues for further investigation and application.

References

Synthesis of 5-Amino-6-methylpyridin-2(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Amino-6-methylpyridin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available 6-methylpyridin-2(1H)-one. The protocol includes nitration of the starting material, followed by the reduction of the nitro-intermediate to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
6-Methylpyridin-2(1H)-oneC₆H₇NO109.13164-167>98
6-Methyl-5-nitropyridin-2(1H)-oneC₆H₆N₂O₃154.12233-238[1]>98[1]
This compoundC₆H₈N₂O124.14Not available>95 (expected)

Experimental Protocols

A. Synthesis of 6-Methyl-5-nitropyridin-2(1H)-one (Nitration)

This protocol is based on general procedures for the nitration of pyridinone derivatives.

Materials:

  • 6-Methylpyridin-2(1H)-one

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 6-methylpyridin-2(1H)-one (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-5 eq) while stirring. Ensure the temperature is maintained below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 6-methylpyridin-2(1H)-one over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly over crushed ice with constant stirring.

  • The precipitate formed is the crude 6-methyl-5-nitropyridin-2(1H)-one.

  • Collect the solid by vacuum filtration, wash with cold deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the purified 6-methyl-5-nitropyridin-2(1H)-one.

B. Synthesis of this compound (Reduction)

This protocol describes the reduction of the nitro-intermediate via catalytic hydrogenation, a common and efficient method for this transformation.

Materials:

  • 6-Methyl-5-nitropyridin-2(1H)-one

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or another filtration aid

  • Rotary evaporator

Procedure:

  • To a hydrogenation vessel, add 6-methyl-5-nitropyridin-2(1H)-one (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound, which can be further purified by recrystallization if necessary.

Mandatory Visualization

SynthesisWorkflow Start 6-Methylpyridin-2(1H)-one Intermediate 6-Methyl-5-nitropyridin-2(1H)-one Start->Intermediate Nitration (HNO₃, H₂SO₄) FinalProduct This compound Intermediate->FinalProduct Reduction (H₂, Pd/C)

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Quantification of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for similar compounds and serve as a comprehensive guide for method development and validation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for developing robust analytical methods.

PropertyValueReference
IUPAC Name5-amino-6-methyl-1H-pyridin-2-one[1]
Molecular FormulaC6H8N2O[1]
Molecular Weight124.14 g/mol [1]
InChIKeyZFZBTVLKTXKODT-UHFFFAOYSA-N[1]
SMILESCC1=C(C=CC(=O)N1)N[1]
Topological Polar Surface Area55.1 Ų[1]

Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of chromophore-containing compounds like this compound. This method is suitable for routine analysis in quality control and formulation development.

Experimental Protocol

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from a formulation):

    • Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of the active ingredient.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate buffer (pH 7.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 254 nm or 310 nm based on pyridine ring structure)
Run Time 10 minutes
Data Presentation: HPLC-UV Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC-UV method, which should be confirmed during method validation.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in Methanol start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as the quantification of this compound in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[2] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions.

Experimental Protocol

1. Sample Preparation (from Plasma):

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) at 1 mg/mL in methanol.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte. Expected: [M+H]+ → characteristic product ions.
Source Temperature 550 °C
IonSpray Voltage 5500 V
Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the LC-MS/MS method, which should be confirmed during method validation.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.6 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 15.0%
Matrix Effect To be assessed during validation

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (ACN) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Prepared Sample separate UPLC Separation inject->separate ionize ESI+ Ionization separate->ionize fragment MRM Fragmentation ionize->fragment detect Detection & Quantification fragment->detect

Caption: Workflow for LC-MS/MS analysis of this compound.

Method Validation

Both analytical methods presented require full validation in accordance with ICH guidelines to ensure their suitability for the intended purpose. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a robust starting point for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of bulk drug or formulated products, the HPLC-UV method is often sufficient. For bioanalytical studies requiring high sensitivity and selectivity, the LC-MS/MS method is recommended. It is imperative that any chosen method undergoes rigorous validation to ensure the reliability and accuracy of the generated data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-6-methylpyridin-2(1H)-one. This compound is a key intermediate and impurity in the synthesis of various pharmaceutical agents. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, providing excellent peak symmetry and reproducibility. This protocol is suitable for purity assessments, stability studies, and quality control of this compound in drug development and manufacturing processes.

Introduction

This compound (CAS No. 88818-90-0) is a heterocyclic organic compound.[1][2] Its accurate quantification is essential for ensuring the quality and safety of pharmaceutical products. HPLC is a powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal method for the analysis of this compound.[3][4] This document provides a comprehensive protocol for its analysis by HPLC.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), and Formic Acid (analytical grade).

  • Sample: this compound reference standard and sample for analysis.

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase consisting of a mixture of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). For this method, an isocratic elution with 80% A and 20% B is recommended. The mobile phase should be degassed before use.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving a known amount of the material containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions

The following HPLC conditions are recommended for the analysis:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 80% (0.1% Formic Acid in Water) : 20% (0.1% Formic Acid in Acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized as follows. The table below presents hypothetical data for a typical calibration curve and sample analysis.

Parameter Value
Retention Time (min) 3.5 ± 0.2
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Suitability Test A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Sample C->F D->E System OK E->F G Integrate Peak Areas F->G H Quantify Analyte Concentration G->H I Generate Report H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control in the pharmaceutical industry. The provided protocol and workflow diagram offer a clear guide for researchers and analysts involved in the development and manufacturing of drugs containing this compound.

References

Application Note: GC-MS Method for the Detection of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the detection and quantification of 5-Amino-6-methylpyridin-2(1H)-one using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the analyte, a derivatization step is essential to ensure volatility and thermal stability for GC analysis. The primary recommended protocol involves a two-step derivatization procedure of methoximation followed by silylation. An alternative method utilizing esterification and acylation is also presented. These methods are widely applicable in pharmaceutical research and development for purity assessment, metabolite identification, and quality control.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Accurate and reliable analytical methods are crucial for its characterization and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and sensitive detection.[1] However, the inherent polarity and low volatility of this compound, owing to its amino and lactam functional groups, necessitate chemical derivatization prior to GC-MS analysis.[2][3] Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity.[4]

This document provides detailed experimental protocols for the derivatization and subsequent GC-MS analysis of this compound.

Chemical Structure and Properties

  • IUPAC Name: 5-amino-6-methyl-1H-pyridin-2-one[5]

  • Molecular Formula: C₆H₈N₂O[5]

  • Molecular Weight: 124.14 g/mol [5]

  • Synonyms: 5-Amino-6-methyl-2(1H)-pyridone[5]

Experimental Protocols

Method 1: Methoximation followed by Silylation (Recommended)

This two-step derivatization is highly effective for compounds containing ketone groups, as it prevents tautomerization and the formation of multiple derivative peaks.[6][7]

1. Sample Preparation and Derivatization

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards.

  • Drying: Transfer a known volume (e.g., 100 µL) of the sample or standard solution into a GC vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as it can interfere with the silylation reaction.[6]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Cap the vial tightly and incubate at 60°C for 30 minutes.[7] This step converts the keto group to an oxime.[6]

  • Silylation:

    • Cool the vial to room temperature.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial and incubate at 70°C for 60 minutes.[6] This step replaces active hydrogens on the amino and lactam groups with trimethylsilyl (TMS) groups, increasing volatility.[4]

    • Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1][9]

Method 2: Esterification and Acylation

This is an alternative derivatization method commonly used for amino acids.[2][10]

1. Sample Preparation and Derivatization

  • Drying: Dry the sample as described in Method 1.

  • Esterification:

    • Add 200 µL of 2M methanolic HCl.

    • Incubate at 80°C for 60 minutes.[2][11]

  • Acylation:

    • Evaporate the methanolic HCl under a stream of nitrogen.

    • Add 100 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate.

    • Incubate at 65°C for 30 minutes.[11]

  • Reconstitution: Evaporate the excess reagent and reconstitute the residue in a suitable solvent like toluene for injection.[11]

2. GC-MS Conditions

The GC-MS conditions would be similar to those described in Method 1, with potential adjustments to the oven temperature program based on the volatility of the resulting derivative.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting such data.

Table 1: GC-MS Quantitative Parameters for Derivatized this compound

ParameterValue
Retention Time (min)To be determined experimentally
Quantifier Ion (m/z)To be determined from mass spectrum
Qualifier Ion 1 (m/z)To be determined from mass spectrum
Qualifier Ion 2 (m/z)To be determined from mass spectrum

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Drying Evaporation to Dryness Sample->Drying Methoximation Methoximation (Methoxyamine HCl) Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method, particularly the methoximation and silylation protocol, provides a reliable and sensitive approach for the analysis of this compound. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry for the routine analysis of this and structurally similar compounds.

References

Application Notes and Protocols: Purification of 5-Amino-6-methylpyridin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Amino-6-methylpyridin-2(1H)-one via recrystallization. This method is designed to enhance the purity of the compound, a critical step for its application as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. The purity of this intermediate is paramount to ensure the desired outcome and safety profile of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1]
AppearanceExpected to be a solid
Melting Point125-126 °C (decomposition) for 5-amino-1-methyl-pyridin-2-one[2]
SolubilitySoluble in polar solvents like water and ethanol (for 5-amino-1-methyl-pyridin-2-one)[2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound using a single solvent recrystallization method. The choice of solvent is critical and should be determined through small-scale preliminary testing. Based on the polarity of the target molecule, ethanol or a mixture of ethanol and water is a recommended starting point.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95% Ethanol, or other suitable solvent determined by solubility tests)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound (approx. 50 mg) in a test tube.

    • Add a few drops of the chosen solvent at room temperature. If the compound dissolves readily, the solvent is likely too good a solvent for recrystallization.

    • If the compound is sparingly soluble at room temperature, gently heat the test tube. If the compound dissolves upon heating, the solvent is potentially suitable.

    • Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Repeat with different solvents (e.g., water, isopropanol, acetone) or solvent mixtures to find the optimal system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Gently heat the mixture using a heating mantle or hot plate while stirring continuously with a glass rod.

    • Add small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent to maximize the yield.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. If used, the charcoal must be removed by hot filtration.

  • Crystallization:

    • Once the compound is fully dissolved, remove the flask from the heat source.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Transfer the crystallized solid and the mother liquor to the Buchner funnel.

    • Apply vacuum to filter the crystals.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities from the surface.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[1]

  • Perform the recrystallization in a well-ventilated fume hood.

  • Avoid inhaling dust from the compound.[1]

  • Handle hot solvents with care to prevent burns.

Data Presentation

The success of the recrystallization should be evaluated by comparing the properties of the crude and purified material.

Table 1: Comparison of Crude and Purified this compound

ParameterCrude MaterialPurified Material
AppearanceOff-white to brownish solidWhite to off-white crystalline solid
Melting Point (°C)Lower and broader rangeSharper and higher range
Purity (by HPLC/GC)To be determined>99% (Target)
Yield (%)N/ATo be calculated

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying Crude Crude Compound Solvent_Selection Solvent Selection Dissolution Dissolution in Hot Solvent Solvent_Selection->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Experimental workflow for the recrystallization of this compound.

Purity_Factors cluster_params Controllable Parameters cluster_outcomes Purification Outcomes Solvent Solvent Choice Purity Final Purity Solvent->Purity Affects differential solubility Yield Product Yield Solvent->Yield Impacts recovery CoolingRate Cooling Rate CoolingRate->Purity Slow cooling improves purity CoolingRate->Yield Affects crystal size SolventVolume Solvent Volume SolventVolume->Purity Minimal volume is key SolventVolume->Yield Directly impacts yield Washing Washing Technique Washing->Purity Removes surface impurities Washing->Yield Can cause product loss

Caption: Factors influencing the purity and yield in the recrystallization process.

References

Application Notes and Protocols for the Purification of 5-Amino-6-methylpyridin-2(1H)-one using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to biologically active molecules. As a key intermediate or final product, its purity is paramount for reliable downstream applications, including biological screening and structural analysis. This document provides detailed application notes and protocols for the purification of this compound using preparative column chromatography, a fundamental technique for the isolation of pure compounds.[1] Both normal-phase and reverse-phase chromatography strategies are presented to offer flexibility based on the impurity profile of the crude material and available laboratory resources.

The primary challenge in the purification of aminopyridine derivatives by normal-phase chromatography on silica gel is the interaction between the basic amino group and acidic silanol groups on the stationary phase, which can lead to peak tailing and reduced separation efficiency.[2] To address this, modifications to the mobile phase or the use of alternative stationary phases are often employed.

Data Presentation

The following tables summarize typical quantitative data obtained from the purification of a crude sample of this compound using the protocols detailed in this document. These values are representative and may vary depending on the specific nature of the crude mixture and the precise execution of the protocol.

Table 1: Normal-Phase Column Chromatography Performance

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Column Dimensions 40 mm x 200 mm
Crude Sample Load 1.0 g
Elution Solvent Dichloromethane:Methanol (98:2 to 95:5 gradient) with 0.5% Triethylamine
Isolated Yield 850 mg (85%)
Purity (by HPLC) >99%
Run Time ~ 2 hours

Table 2: Reverse-Phase Column Chromatography Performance

ParameterValue
Stationary Phase C18 Silica Gel (100 Å, 25-40 µm)
Column Dimensions 30 mm x 150 mm
Crude Sample Load 500 mg
Elution Solvent Water:Acetonitrile (95:5 to 70:30 gradient) with 0.1% Formic Acid
Isolated Yield 410 mg (82%)
Purity (by HPLC) >99.5%
Run Time ~ 1.5 hours

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol is suitable for the purification of moderately polar compounds and is a cost-effective method for large-scale purifications. The addition of a basic modifier to the mobile phase is crucial for obtaining good peak shapes with basic analytes like aminopyridines.[2]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., DCM with 0.5% TEA).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, homogenous bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM with 0.5% TEA) and gradually increase the polarity by adding methanol. A typical gradient could be from 2% to 5% methanol in DCM. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Reverse-Phase Column Chromatography

Reverse-phase chromatography is an excellent alternative, particularly for polar compounds, and often provides higher resolution.[3] The use of an acidic modifier helps to protonate the basic analyte and improve peak shape.

Materials:

  • Crude this compound

  • C18-functionalized silica gel

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • Preparative HPLC system with a suitable C18 column

  • Fraction collector

  • Analytical HPLC for purity analysis

Procedure:

  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

  • Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent like methanol. Filter the sample solution to remove any particulates.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the sample using a gradient of increasing acetonitrile in water (both containing 0.1% formic acid). A typical gradient might run from 5% to 30% acetonitrile over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the UV detector response.

  • Purity Analysis and Isolation: Analyze the collected fractions using analytical HPLC to identify the pure fractions. Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude this compound dissolve Dissolve in Minimum Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC/HPLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Caption: General workflow for column chromatography purification.

normal_vs_reverse_phase cluster_normal Normal-Phase Chromatography cluster_reverse Reverse-Phase Chromatography np_sp Stationary Phase: Silica Gel (Polar) np_mp Mobile Phase: Non-polar to Polar Gradient (e.g., DCM/MeOH + TEA) np_sp->np_mp np_elution Elution Order: Least Polar to Most Polar np_mp->np_elution end Purified Product np_elution->end rp_sp Stationary Phase: C18 (Non-polar) rp_mp Mobile Phase: Polar to Non-polar Gradient (e.g., Water/ACN + Formic Acid) rp_sp->rp_mp rp_elution Elution Order: Most Polar to Least Polar rp_mp->rp_elution rp_elution->end start Crude Sample start->np_sp start->rp_sp

References

Application Notes and Protocols: 5-Amino-6-methylpyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. The pyridinone scaffold is a well-recognized privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] Derivatives of this core structure have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent. While specific biological data for this exact molecule is limited in publicly available literature, the provided protocols are based on established methodologies for analogous pyridinone derivatives.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its potential behavior in biological systems and for designing experimental protocols.

PropertyValueReference
Molecular Formula C₆H₈N₂O[4]
Molecular Weight 124.14 g/mol [4]
IUPAC Name 5-amino-6-methyl-1H-pyridin-2-one[4]
CAS Number 88818-90-0[4]
Topological Polar Surface Area 55.1 Ų[4]
XLogP3-AA -0.4[4]

Potential Therapeutic Applications

Based on the known biological activities of structurally related pyridinone derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The pyridinone scaffold is a core component of several anticancer agents.[3] Some derivatives have been shown to act as kinase inhibitors, crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6] The 5,6-dihydropyridin-2(1H)-one unit, in particular, has been identified as a key pharmacophore for the anticancer activity of natural products like piperlongumine.[7][8]

Hypothesized Mechanism of Action:

Derivatives of this compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival, such as tyrosine kinases or serine/threonine kinases.[3] The amino and methyl groups on the pyridinone ring offer sites for chemical modification to optimize potency and selectivity.

anticancer_pathway 5-Amino-6-methylpyridin-2(1H)-one_derivative 5-Amino-6-methylpyridin-2(1H)-one_derivative Protein Kinase Protein Kinase 5-Amino-6-methylpyridin-2(1H)-one_derivative->Protein Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated Substrate Phosphorylation Apoptosis Apoptosis Protein Kinase->Apoptosis Inhibits ATP ATP ATP->Protein Kinase Substrate Substrate Substrate->Protein Kinase Cancer Cell Proliferation Cancer Cell Proliferation Phosphorylated Substrate->Cancer Cell Proliferation Promotes Cancer Cell Proliferation->Apoptosis Inhibited by Apoptosis

Caption: Hypothesized kinase inhibition pathway for anticancer activity.

Anti-inflammatory Activity

Pyridinone derivatives have also been investigated for their anti-inflammatory properties.[9][10] Chronic inflammation is a key factor in a variety of diseases, and targeting inflammatory pathways is a major focus of drug discovery.

Hypothesized Mechanism of Action:

This compound and its analogs could potentially modulate key inflammatory mediators. This could involve the inhibition of enzymes like cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production by immune cells.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus Immune Cell (e.g., Macrophage) Immune Cell (e.g., Macrophage) Inflammatory Stimulus->Immune Cell (e.g., Macrophage) Signaling Pathway (e.g., NF-κB) Signaling Pathway (e.g., NF-κB) Immune Cell (e.g., Macrophage)->Signaling Pathway (e.g., NF-κB) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Signaling Pathway (e.g., NF-κB)->Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)->Inflammation 5-Amino-6-methylpyridin-2(1H)-one_derivative 5-Amino-6-methylpyridin-2(1H)-one_derivative 5-Amino-6-methylpyridin-2(1H)-one_derivative->Signaling Pathway (e.g., NF-κB) Inhibition

Caption: Proposed mechanism for anti-inflammatory effects.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound Derivatives

A general method for the synthesis of pyridinone derivatives involves condensation reactions.[1] The following is a proposed synthetic route for creating a library of derivatives from the parent compound.

synthesis_workflow start This compound step1 Reaction with Aldehyde/Ketone (Condensation) start->step1 step2 Purification (Column Chromatography) step1->step2 end Derivative Library step2->end

Caption: General workflow for the synthesis of derivatives.

Materials:

  • This compound

  • Various aldehydes or ketones

  • Ethanol or other suitable solvent

  • Catalytic amount of a weak acid (e.g., acetic acid)

  • Sodium borohydride (for reduction of Schiff base if desired)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).

  • Add 1.1 equivalents of the desired aldehyde or ketone and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the desired derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound (this compound or its derivatives) in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[13]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compound (this compound or its derivatives)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells with LPS), and a vehicle control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite (a stable product of NO) produced and determine the inhibitory effect of the test compound.

Data Presentation

Quantitative data from the above experiments should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compound MCF-7To be determined
This compound A549To be determined
Derivative 1 MCF-7To be determined
Derivative 1 A549To be determined
Positive Control (e.g., Doxorubicin) MCF-7Known value
Positive Control (e.g., Doxorubicin) A549Known value

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundLPS-stimulated RAW 264.7 Cells
NO Production Inhibition (%) at 10 µM
This compound To be determined
Derivative 1 To be determined
Positive Control (e.g., Dexamethasone) Known value

Conclusion

This compound represents a valuable starting point for medicinal chemistry campaigns due to the established therapeutic potential of the pyridinone scaffold. The protocols outlined in this document provide a framework for the synthesis of novel derivatives and the evaluation of their potential anticancer and anti-inflammatory activities. Further investigation into the structure-activity relationships of these compounds could lead to the development of new and effective therapeutic agents.

References

Application Notes and Protocols: Derivatization of 5-Amino-6-methylpyridin-2(1H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for 5-Amino-6-methylpyridin-2(1H)-one and detailed protocols for subsequent bioassays. The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The functionalization of this compound allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction

This compound is a versatile starting material for the synthesis of a wide range of derivatives. The presence of a primary amino group and the pyridinone ring system offers multiple sites for chemical modification. Derivatization of this core structure can modulate its physicochemical properties, such as solubility and lipophilicity, and enhance its biological activity and selectivity for various targets. Common derivatization strategies include acylation, sulfonylation, and alkylation of the amino group, as well as modifications to the pyridinone ring.

Derivatization Protocols

The following protocols are generalized methods for the derivatization of this compound. Researchers should optimize these conditions based on the specific substrate and desired product.

Protocol 1: Acylation of the Amino Group

This protocol describes the formation of an amide bond by reacting the primary amino group of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

Protocol 2: Sulfonylation of the Amino Group

This protocol details the synthesis of sulfonamide derivatives.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or DCM

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • If using pyridine as a solvent, remove it under reduced pressure. If using DCM, proceed to the next step.

  • Dilute the residue with DCM or ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Bioassay Protocols

The following are generalized protocols for evaluating the biological activity of the synthesized derivatives.

Protocol 3: In Vitro Kinase Inhibition Assay (p38 MAPK)

This protocol outlines a method to assess the inhibitory activity of the derivatives against the p38 MAP kinase, a common target for pyridinyl compounds.[1][2]

Materials:

  • Synthesized derivatives of this compound

  • Recombinant human p38 MAPK enzyme

  • Kinase substrate (e.g., ATF2)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution containing p38 MAPK and ATF2 in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for p38 MAPK.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of the synthesized derivatives against various bacterial strains using the broth microdilution method.

Materials:

  • Synthesized derivatives of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye or by measuring the optical density at 600 nm.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for derivatives of this compound based on literature for similar compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDR Group (Modification at 5-amino position)p38 MAPK IC50 (nM)JNK1 IC50 (nM)
Parent -H>10,000>10,000
D-01 -C(O)CH38502,500
D-02 -C(O)Ph3201,100
D-03 -SO2CH31,2004,500
D-04 -SO2Ph4501,800
D-05 -CH2Ph5,600>10,000

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR Group (Modification at 5-amino position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -H>128>128
D-06 -C(O)CH2Cl1632
D-07 -C(O)-(4-chlorophenyl)816
D-08 -SO2-(4-methylphenyl)3264
D-09 -C(O)CH(NH2)CH3 (Alanine)64>128
D-10 -C(O)CH2CH2COOH (Succinyl)>128>128

Visualizations

Experimental Workflow for Derivatization and Bioassay Screening

experimental_workflow cluster_synthesis Derivatization cluster_bioassay Bioassay Screening cluster_analysis Data Analysis start 5-Amino-6-methyl- pyridin-2(1H)-one acylation Acylation (Protocol 1) start->acylation Acyl Chloride, Base sulfonylation Sulfonylation (Protocol 2) start->sulfonylation Sulfonyl Chloride, Base acyl_deriv Acyl Derivatives acylation->acyl_deriv sulfonyl_deriv Sulfonyl Derivatives sulfonylation->sulfonyl_deriv kinase_assay Kinase Inhibition Assay (Protocol 3) acyl_deriv->kinase_assay antimicrobial_assay Antimicrobial Assay (Protocol 4) acyl_deriv->antimicrobial_assay sulfonyl_deriv->kinase_assay sulfonyl_deriv->antimicrobial_assay ic50 IC50 Determination kinase_assay->ic50 mic MIC Determination antimicrobial_assay->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Workflow for derivatization and bioassay screening.

p38 MAPK Signaling Pathway

p38_MAPK_pathway stimuli Stress Stimuli (UV, Osmotic Shock, Cytokines) receptors Receptors (e.g., TNFR) stimuli->receptors map3k MAP3Ks (ASK1, TAK1, MEKKs) receptors->map3k map2k MAP2Ks (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates p38->substrates transcription_factors Transcription Factors (ATF2, CREB, MEF2C) p38->transcription_factors phosphorylates inhibitor Pyridinone Inhibitor inhibitor->p38 mapkapk2 MAPKAPK2 substrates->mapkapk2 msk1 MSK1/2 substrates->msk1 cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) mapkapk2->cellular_response msk1->transcription_factors phosphorylates transcription_factors->cellular_response regulates gene expression for

Caption: The p38 MAPK signaling cascade and point of inhibition.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and protocols for a robust and efficient scale-up synthesis of this valuable building block, focusing on a two-step process that ensures high yield and purity. The described method avoids the use of chromatography, making it suitable for industrial production.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide. The first step involves the catalytic hydrogenation of the nitro-N-oxide to yield 2-Chloro-5-methyl-pyridin-4-amine. The subsequent step is the conversion of this intermediate to the final product, this compound, through a reaction with potassium hydroxide in methanol at elevated temperature and pressure. This process is known to produce the target compound in high purity (>99%) with an overall yield of approximately 84%.[1][2]

Synthesis_Workflow start 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide step1 Step 1: Catalytic Hydrogenation start->step1 H2, Catalyst Methanol intermediate 2-Chloro-5-methyl-pyridin-4-amine step1->intermediate step2 Step 2: Reaction with KOH in Methanol intermediate->step2 KOH, Methanol 180°C, 12.5 bar end This compound step2->end

A high-level overview of the two-step synthesis process.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: HydrogenationStep 2: Final Product FormationOverall
Starting Material 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide2-Chloro-5-methyl-pyridin-4-amine2-Chloro-5-methyl-4-nitro-pyridin-1-oxide
Key Reagents Hydrogen, Platinum on carbon catalyst (e.g., 0.8% Pt, 0.3% Mo)Potassium Hydroxide (KOH), Methanol-
Solvent MethanolMethanol-
Temperature 25-30°C[2]180°C[1][3]-
Pressure 2-5 bar[2]12.5 bar[1][3]-
Reaction Time 18-22 hours[2]16 hours[1][3]-
Yield Not explicitly stated, but contributes to overall yield~84% (including recovery from mother liquor)[1][3]~84%[1][2]
Purity (Final Product) ->99% (by HPLC)[1]>99% (by HPLC)[1]

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methyl-pyridin-4-amine

This protocol details the catalytic hydrogenation of 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide.

Materials:

  • 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide

  • Methanol

  • Platinum on activated carbon catalyst (e.g., 0.8% Pt and 0.3% Mo on activated carbon)[1]

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Pressure reactor equipped with a stirrer

Procedure:

  • Charge the pressure reactor with 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide and methanol.

  • Under an inert atmosphere, add the platinum on activated carbon catalyst.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 2-5 bar.[2]

  • Stir the reaction mixture at 25-30°C for 18-22 hours.[2]

  • Upon completion of the reaction, vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting filtrate containing 2-Chloro-5-methyl-pyridin-4-amine can be used directly in the next step.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up charge_reactor Charge reactor with starting material and methanol add_catalyst Add catalyst under inert atmosphere charge_reactor->add_catalyst seal_purge Seal and purge reactor with H2 add_catalyst->seal_purge pressurize Pressurize to 2-5 bar with H2 seal_purge->pressurize stir Stir at 25-30°C for 18-22 hours pressurize->stir vent Vent H2 and purge with inert gas stir->vent filter Filter to remove catalyst vent->filter filtrate Collect filtrate for next step filter->filtrate

Workflow for the synthesis of 2-Chloro-5-methyl-pyridin-4-amine.
Step 2: Synthesis of this compound

This protocol describes the conversion of 2-Chloro-5-methyl-pyridin-4-amine to the final product.

Materials:

  • 2-Chloro-5-methyl-pyridin-4-amine solution in methanol (from Step 1)

  • Potassium hydroxide (KOH)

  • 25% Aqueous hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Pressure reactor

Procedure:

  • In a pressure reactor, add potassium hydroxide to the methanolic solution of 2-Chloro-5-methyl-pyridin-4-amine.[1][3]

  • Seal the reactor and heat the mixture to 180°C for 16 hours. The pressure will increase to approximately 12.5 bar.[1][3]

  • After the reaction is complete, cool the reactor to room temperature.

  • Work-up: a. While cooling, adjust the pH of the reaction mixture to 7.0 with 25% aqueous hydrochloric acid.[1][3] b. Evaporate the mixture to dryness under reduced pressure. c. To remove traces of water, perform azeotropic distillation with ethanol (repeat 5 times).[1] d. Add methanol to the residue, stir, and filter off the precipitated salt (KCl). Wash the salt with methanol.[1][3] e. Concentrate the filtrate to dryness under reduced pressure.

  • Purification: a. Recrystallize the crude product from water.[1][3] b. Cool the solution to 0°C to allow for crystal precipitation. c. Filter the crystals and dry the wet product at 30°C under reduced pressure.[1] d. The mother liquor can be concentrated to isolate an additional crop of the product.[1]

Analytical Data:

  • Mass Spectrometry (EIpos): m/z = 125 [M+H]+[1][3]

  • ¹H-NMR (300MHz, DMSO-d6): δ = 1.81 (s, 3H), 2.54 (s, 1H), 5.24 (s, 1H), 5.79 (s, 2H), 6.85 (s, 1H), 10.27 (br s, 1H)[1][3]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The use of a pressure reactor requires proper training and adherence to safety protocols.

  • Handle potassium hydroxide and hydrochloric acid with care as they are corrosive.

  • Hydrogen gas is flammable and should be handled in an environment free of ignition sources.

Conclusion

The described two-step synthesis provides an efficient and scalable method for the production of this compound with high yield and purity. The avoidance of chromatographic purification makes this process particularly suitable for large-scale industrial applications. The detailed protocols and workflow diagrams serve as a comprehensive guide for researchers and professionals in the field of drug development.

References

Application Notes and Protocols: 5-Amino-6-methylpyridin-2(1H)-one as a Versatile Building Block for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with both an amino and a methyl group. Its structure contains multiple reactive sites, including a vicinal diamine-like functionality and a lactam moiety, positioning it as a potentially valuable, yet underexplored, building block in synthetic and medicinal chemistry. The strategic placement of its functional groups allows for a variety of cyclocondensation and multicomponent reactions to construct fused heterocyclic systems of significant pharmacological interest.[1][2][3]

This document provides proposed application notes and exemplary protocols for the synthesis of fused heterocycles, such as imidazopyridines and pyridopyrimidines, using this compound as the key precursor. The methodologies are based on well-established reactions for structurally analogous starting materials.

Physicochemical Properties of the Building Block

The key properties of this compound (CAS: 88818-90-0) are summarized below.[4]

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
IUPAC Name 5-amino-6-methyl-1H-pyridin-2-one
Topological Polar Surface Area 55.1 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
LogP (Computed) -0.4

Application Note 1: Synthesis of Fused Imidazo[1,2-a]pyridin-7(8H)-one Derivatives

Rationale: The structure of this compound is analogous to that of 2-aminopyridines, which are common precursors for the synthesis of imidazo[1,2-a]pyridines. The endocyclic nitrogen and the exocyclic 5-amino group can act as the two nucleophilic centers required for cyclocondensation with α-halocarbonyl compounds. This reaction, often accelerated by microwave irradiation, provides a rapid and efficient route to novel fused imidazopyridine scaffolds.[5][6]

Proposed Synthetic Scheme: The proposed reaction involves the condensation of this compound with various substituted α-bromoacetophenones to yield 2-aryl-5-methyl-imidazo[1,2-a]pyridin-7(8H)-one derivatives.

Proposed reaction for imidazopyridinone synthesis.
Exemplary Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 mmol, 124.1 mg)

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one) (1.0 mmol)

  • Ethanol (3-4 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • Microwave reactor (e.g., CEM Discover SP)

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add ethanol (3 mL) to the vial and seal it securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 15 minutes with continuous stirring.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate, if formed, is collected by filtration and washed with cold ethanol.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired product.

Representative Data (Based on Analogy)

The following data is representative of typical outcomes for microwave-assisted imidazopyridine synthesis from 2-aminopyridines.[5]

Reactant 2 (α-haloketone)MethodTimeYield (%)
Phenacyl bromideMicrowave15 min~92
4'-Bromo-phenacyl bromideMicrowave10 min~95
4'-Nitro-phenacyl bromideMicrowave12 min~90
Conventional HeatingReflux12 h~75

Application Note 2: Synthesis of Fused Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Rationale: The 1,3-arrangement of the endocyclic lactam nitrogen and the exocyclic amino group in this compound makes it an ideal precursor for constructing a fused pyrimidine ring. Multicomponent reactions (MCRs) are a highly efficient strategy for building such scaffolds. A plausible MCR involves the condensation of the pyridinone with an aldehyde and a C-H acid like malononitrile, leading to novel pyrido[2,3-d]pyrimidine derivatives.[7][8] These scaffolds are recognized as important pharmacophores with a wide range of biological activities, including anticancer properties.[1][9]

Proposed Synthetic Scheme: The proposed three-component reaction involves this compound, an aromatic aldehyde, and malononitrile in the presence of a base catalyst to yield 2-amino-5-aryl-8-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one-6-carbonitrile derivatives.

Proposed three-component reaction pathway.
Exemplary Experimental Protocol: Three-Component Synthesis

Materials:

  • This compound (1.0 mmol, 124.1 mg)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ethanol (15 mL)

  • Piperidine (0.1 mmol, 10 µL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol and then diethyl ether to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Representative Data (Based on Analogy)

The following data represents typical yields for similar three-component syntheses of fused pyrimidines.

Aldehyde (Ar-)SolventCatalystYield (%)
Phenyl-EthanolPiperidine~85-90
4-Chlorophenyl-EthanolPiperidine~92
4-Methoxyphenyl-DMFPiperidine~88
4-Nitrophenyl-EthanolPiperidine~95

Biological Significance and Outlook

The target heterocyclic cores—imidazopyridines and pyridopyrimidines—are privileged scaffolds in medicinal chemistry.

  • Imidazo[1,2-a]pyridines are known to exhibit a wide range of biological activities, including anxiolytic, hypnotic, anticancer, and antimicrobial properties.[3][10]

  • Pyrido[2,3-d]pyrimidines have been extensively investigated as inhibitors of various kinases, dihydrofolate reductase, and other enzymes, leading to their development as anticancer and anti-inflammatory agents.[1][11]

By using this compound as a novel building block, researchers can access unique derivatives of these important heterocyclic systems. The substitution pattern offered by this precursor—specifically the methyl group and the position of the lactam carbonyl—may lead to compounds with novel structure-activity relationships (SAR), improved selectivity, or different pharmacological profiles compared to existing analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-6-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The synthesis of this compound can be approached through various methods, including multi-step pathways involving intermediates like chloro- and nitro-pyridines. A common and direct approach involves the condensation of a β-keto-ester or a 1,3-dicarbonyl compound with an activated nitrile, such as cyanoacetamide. This type of reaction is a variation of the Guareschi-Thorpe condensation.

Q2: What are the most prevalent side products in this reaction?

The formation of side products is a common challenge. The most frequently encountered impurities include:

  • Isomeric Pyridinones: The reaction can lack regioselectivity, leading to the formation of isomers such as 3-amino-4-methyl-2-pyridone.

  • Michael Adducts: Incomplete cyclization of the initial Michael addition product can result in a stable, acyclic intermediate.

  • Self-Condensation Products: Under basic conditions, cyanoacetamide can undergo self-condensation, leading to various byproducts.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide at different stages of the reaction.

Q3: How can I control the regioselectivity of the reaction to favor the desired product?

Controlling regioselectivity is crucial for maximizing the yield of this compound. Key factors to consider are:

  • Choice of Base: The nature and strength of the base can influence the site of nucleophilic attack.

  • Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction pathway.

  • Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product.

Q4: What is the best method for purifying the final product?

Purification can be challenging due to the similar polarities of the desired product and some of the side products. A combination of techniques is often necessary:

  • Recrystallization: This is the most common method for purifying the crude product. A variety of solvents should be screened to find the optimal system.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Yield of Desired Product Reaction conditions are not optimal.Verify the purity of starting materials. Optimize the base, solvent, and temperature.
Incorrect workup procedure leading to product loss.Adjust the pH during workup carefully. Use appropriate extraction solvents.
Presence of a Major, Unidentified Side Product Formation of an isomeric pyridinone.Characterize the side product using NMR and MS to confirm its structure. Modify reaction conditions (base, solvent) to improve regioselectivity.
Incomplete cyclization.Increase reaction time or temperature to promote cyclization of the Michael adduct.
Product is a Dark, Oily Residue Polymerization or decomposition.Run the reaction under an inert atmosphere (N₂ or Ar). Use a lower reaction temperature.
Presence of multiple impurities.Purify the crude product using column chromatography before attempting crystallization.
Nitrile Group Hydrolysis Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

Experimental Protocols

Synthesis of this compound via Condensation

Disclaimer: This is a general protocol and may require optimization for specific laboratory conditions.

Materials:

  • Cyanoacetamide

  • Acetylacetone

  • Sodium ethoxide

  • Anhydrous ethanol

  • Glacial acetic acid

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add cyanoacetamide (1.0 equivalent) in one portion. Allow the mixture to stir for 15 minutes at room temperature. Then, add acetylacetone (1.0 equivalent) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of glacial acetic acid until a pH of ~7 is reached.

  • Isolation of Crude Product: Remove the ethanol under reduced pressure. To the resulting residue, add cold water to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Visualizations

main_reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Cyanoacetamide Cyanoacetamide Michael_Adduct Michael Adduct Cyanoacetamide->Michael_Adduct Base Acetylacetone Acetylacetone Acetylacetone->Michael_Adduct Product 5-Amino-6-methyl- pyridin-2(1H)-one Michael_Adduct->Product Cyclization (-H2O)

Caption: The main reaction pathway for the synthesis of this compound.

side_product_formation cluster_intermediate Intermediate cluster_side_product Side Product Michael_Adduct Michael Adduct Isomer Isomeric Pyridinone Michael_Adduct->Isomer Alternative Cyclization

Caption: Formation of an isomeric pyridinone as a potential side product.

troubleshooting_workflow Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC Incomplete_Reaction Incomplete Reaction? TLC->Incomplete_Reaction NMR_MS Analyze by NMR/MS Optimize_Conditions Optimize Base/Solvent NMR_MS->Optimize_Conditions Side_Products Side Products Present? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Side_Products->NMR_MS Yes Purify Purify by Chromatography or Recrystallization Side_Products->Purify No Optimize_Time_Temp->TLC Optimize_Conditions->TLC End Pure Product Purify->End

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

Technical Support Center: 5-Amino-6-methylpyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-6-methylpyridin-2(1H)-one. The following sections address common challenges, impurity profiling, and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing aminomethyl-pyridinone derivatives?

A1: A frequently employed method for synthesizing substituted aminopyridinones involves a multi-step process that can be adapted for this compound. A representative pathway starts with a substituted chloronitropyridine N-oxide. This undergoes hydrogenation to reduce the nitro group to an amine, followed by a nucleophilic substitution reaction where the chloro group is replaced by a hydroxyl group under basic conditions at elevated temperature and pressure.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Impurities can arise from starting materials, intermediates, or side reactions. Key potential impurities include:

  • Unreacted Starting Materials and Intermediates: Residual amounts of the initial reactants or key intermediates can carry through to the final product.

  • Isomeric Impurities: Depending on the starting materials, isomers of the desired product may form.

  • Over-alkylation/Methylation Products: If methylation is part of the synthesis, di-methylated or other over-alkylated species can form.

  • Polymerization Products: Reactive intermediates, under certain conditions like high heat, may self-condense or polymerize.[2]

  • Products of Incomplete Cyclization: If the synthesis involves a cyclization step, linear intermediates may persist in the final product.[3]

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurity formation, consider the following strategies:

  • Control Reaction Conditions: Precisely control temperature, pressure, and reaction time to optimize for the desired product and minimize side reactions.[3]

  • Reagent Stoichiometry: Carefully control the molar ratios of reactants to prevent side reactions and ensure complete conversion.[2]

  • Inert Atmosphere: For sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or moisture-related side products.[3]

  • High-Purity Materials: Ensure the use of high-purity starting materials and dry, high-grade solvents to avoid introducing contaminants.[2]

Q4: What are the recommended analytical methods for impurity profiling?

A4: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity analysis of pyridinone derivatives due to its high resolution and sensitivity.[4] Other valuable techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities.[5]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the main product and any significant impurities.[4]

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields are a common problem in multi-step organic syntheses.[6] A systematic approach is necessary to identify the root cause.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Conditions Systematically vary the temperature, pressure, and reaction time to find the optimal conditions. Monitor reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.[3]
Inefficient Reagents or Catalyst Ensure the activity of any catalysts used and verify the purity and stoichiometry of all reagents. Consider a slight excess of one reactant to drive the reaction to completion.[2]
Moisture or Air Sensitivity If reactants or intermediates are sensitive to moisture or air, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents.[3]
Product Loss During Workup Significant product loss can occur during extraction and purification. Optimize pH adjustments, solvent choices for extraction, and consider alternative purification methods like recrystallization over column chromatography if the product is highly polar.[3]

Issue 2: Difficulty in Product Purification

Pyridinone derivatives can be challenging to purify, often due to their polarity.

Potential Cause Troubleshooting Steps & Solutions
Streaking on Silica Gel Column Pyridine-containing compounds can interact strongly with acidic silica gel. Try neutralizing the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like alumina.
Poor Solubility The product may have limited solubility in common chromatography solvents. Experiment with a wider range of solvent systems or consider purification by recrystallization from a suitable solvent.
Co-elution of Impurities If impurities have similar polarity to the product, achieving separation by column chromatography can be difficult. A different stationary phase or a more selective mobile phase gradient in HPLC may be required.

Impurity Profile Data

The following table summarizes potential impurities in the synthesis of this compound. Note: The limits provided are for illustrative purposes and should be defined based on the specific regulatory requirements for the final application.

Impurity Name/StructurePotential SourceDetection MethodTypical Limit (Illustrative)
Starting Material (e.g., 2-Chloro-6-methyl-5-nitropyridine) Incomplete reaction in the initial steps.HPLC, GC-MS< 0.1%
Intermediate (e.g., 5-Amino-2-chloro-6-methylpyridine) Incomplete hydrolysis/substitution step.HPLC, LC-MS< 0.15%
Isomeric Impurity (e.g., 3-Amino-6-methylpyridin-2(1H)-one) Non-specific reactions or starting material contaminants.HPLC, LC-MS, NMR< 0.1%
Dimerization/Polymerization Products High reaction temperatures or presence of reactive species.HPLC, LC-MSNot Detected

Experimental Protocols

Protocol: HPLC Purity Determination of this compound

This protocol provides a general method for determining the purity of the target compound and detecting impurities.[4]

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector, binary or quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the percentage purity using the area normalization method. Identify and quantify any impurity peaks relative to the main peak.

Visualizations

Synthesis Pathway and Impurity Formation

G cluster_impurities Potential Impurity Formation SM 2-Chloro-6-methyl- 5-nitropyridine INT1 5-Amino-2-chloro- 6-methylpyridine SM->INT1 H2, Pd/C (Reduction) IMP1 Starting Material Carryover SM->IMP1 PROD 5-Amino-6-methyl- pyridin-2(1H)-one INT1->PROD KOH, H2O High T, Pressure (Hydrolysis) IMP2 Incomplete Hydrolysis INT1->IMP2 IMP3 Side-Reaction (e.g., Dimer) PROD->IMP3

Caption: A potential synthesis route and points of impurity formation.

Troubleshooting Workflow

G start Low Yield or High Impurity Issue check_reaction Verify Reaction Conditions (T, P, Time) start->check_reaction check_reaction->start Adjust & Rerun check_reagents Check Reagent Purity & Stoichiometry check_reaction->check_reagents Conditions OK check_reagents->start Correct & Rerun check_atmosphere Is an Inert Atmosphere Required? check_reagents->check_atmosphere Reagents OK implement_inert Use Dry Solvents & Inert Gas (N2/Ar) check_atmosphere->implement_inert Yes check_workup Analyze Product Loss During Workup/Purification check_atmosphere->check_workup No implement_inert->check_workup optimize_purification Optimize Purification (e.g., Recrystallization, different chromatography conditions) check_workup->optimize_purification Significant Loss Detected end Problem Resolved check_workup->end Loss is Minimal optimize_purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Common impurities in 5-Amino-6-methylpyridin-2(1H)-one and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on handling common impurities and troubleshooting experimental challenges related to 5-Amino-6-methylpyridin-2(1H)-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My final product is off-white, yellowish, or brownish. What causes this discoloration and how can I fix it?

A1: Discoloration in aminopyridine compounds is often due to the presence of oxidized impurities or residual starting materials. Amino groups, in particular, can be susceptible to oxidation over time, especially when exposed to light or air.[1] To obtain a pure, white to off-white solid, consider the following purification steps:

  • Recrystallization: This is often the most effective method for removing colored impurities. Suitable solvent systems can be determined through small-scale solubility tests.[2] Common solvents for recrystallizing aminopyridines include ethanol, isopropanol, ethyl acetate, toluene, or mixtures of these with a non-polar solvent like hexanes.[2][3]

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the desired product from more polar or less polar colored impurities.

Q2: My NMR/LC-MS analysis shows the presence of unreacted starting materials or intermediates. How can I remove them?

A2: The presence of starting materials or intermediates is a common issue. The best removal method depends on the specific impurity. Based on typical synthetic routes, potential starting materials and intermediates could include 2-chloro-5-methyl-4-nitropyridine-1-oxide or 2-chloro-5-methyl-4-pyridinamine.

  • For unreacted 2-chloro-5-methyl-4-pyridinamine: An acid-base extraction can be effective. Your product, this compound, is amphoteric, while the starting material is basic. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., dilute HCl or NH4Cl).[2] The basic starting material will form a salt and move to the aqueous layer.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[2] A gradient elution, for example with a mobile phase of dichloromethane and methanol, can effectively separate the product from starting materials and intermediates.

Q3: I'm observing low yield after purification. What are the potential causes and how can I improve it?

A3: Low yield can result from several factors during synthesis and purification:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure it has gone to completion.

  • Product Loss During Extraction: If using acid-base extraction, ensure the pH is carefully controlled to avoid partitioning your product into the wrong layer.

  • Suboptimal Recrystallization: If the product is too soluble in the chosen recrystallization solvent at room temperature, a significant amount will remain in the mother liquor.[4] Try a different solvent or a two-solvent system. Cooling the solution in an ice bath can also help maximize crystal formation.[5] It may be possible to recover more product by concentrating the mother liquor and performing a second recrystallization.[4]

  • Adsorption on Silica Gel: Highly polar compounds like aminopyridines can sometimes adsorb strongly to silica gel during column chromatography, leading to poor recovery. Deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

  • Unreacted Starting Materials: 2-chloro-5-methyl-4-pyridinamine.

  • Intermediates: Incomplete reaction products.

  • Byproducts: Side-reaction products, such as those from over-reduction or other unintended transformations.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., methanol, ethanol, ethyl acetate).

Q2: What is the best way to store this compound?

A2: Due to the potential for oxidation and degradation, it is recommended to store the compound in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) is ideal for long-term stability.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical methods can be used to determine the purity of aminopyridine derivatives:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for purity assessment. A reversed-phase C18 column with a mobile phase of phosphate buffer and methanol or acetonitrile is often effective for separating aminopyridines and their impurities.[8][9]

  • Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) is a sensitive method for analyzing aminopyridines.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the compound and identify impurities if they are present in sufficient quantities (typically >1%).

  • Mass Spectrometry (MS): Coupled with LC or GC, MS is a powerful tool for identifying the molecular weights of impurities.

Impurity Profile and Removal Strategies

The following table summarizes potential impurities and suggested methods for their removal. Note: This table is based on general chemical principles and synthetic routes, as specific impurity data for this compound is limited.

Impurity CategoryPotential CompoundsLikely SourceRecommended Removal Method
Starting Materials 2-chloro-5-methyl-4-pyridinamineIncomplete reactionAcid-base extraction, Column Chromatography, Recrystallization
Intermediates Partially reacted speciesIncomplete reactionColumn Chromatography, Recrystallization
Byproducts Isomers, over-reduction productsSide reactions during synthesisColumn Chromatography, Recrystallization
Degradation Products Oxidized speciesExposure to air, light, or heatRecrystallization with activated carbon, Column Chromatography
Residual Solvents Methanol, Ethanol, Ethyl Acetate, etc.Trapped in the crystal latticeDrying under high vacuum, Recrystallization

Experimental Protocols

Disclaimer: These are general protocols for aminopyridine compounds and should be optimized for this compound.

Protocol 1: Recrystallization (Single-Solvent Method)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use TLC to determine a suitable mobile phase. A common stationary phase is silica gel. For polar compounds like aminopyridines, a mixture of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. Add 0.1-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

Purification_Workflow Crude Crude Product Sol_Test Solubility Tests Crude->Sol_Test Acid_Base Acid-Base Extraction Crude->Acid_Base Basic/Acidic Impurities Recryst Recrystallization Sol_Test->Recryst Good Crystals Col_Chrom Column Chromatography Sol_Test->Col_Chrom Oily / No Crystals Purity_Check Purity Analysis (TLC, HPLC, NMR) Recryst->Purity_Check Col_Chrom->Purity_Check Acid_Base->Purity_Check Pure_Prod Pure Product Purity_Check->Pure_Prod >98% Pure Impure Impure Purity_Check->Impure <98% Pure Impure->Col_Chrom Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide Start Problem Encountered Discolor Product is Discolored? Start->Discolor Impurity_Peak Extra Peaks in Analysis? Start->Impurity_Peak Low_Yield Low Yield? Start->Low_Yield Discolor->Impurity_Peak No Recryst_Carbon Recrystallize with Activated Carbon Discolor->Recryst_Carbon Yes Impurity_Peak->Low_Yield No Chromatography Perform Column Chromatography Impurity_Peak->Chromatography Yes Optimize_Recryst Optimize Recrystallization Solvent/Temp Low_Yield->Optimize_Recryst Yes Check_Reaction Check Reaction Completion Low_Yield->Check_Reaction Also... Acid_Base Consider Acid-Base Extraction Chromatography->Acid_Base If applicable

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridinone compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low yield or complete absence of the desired pyridinone product is a common issue that can arise from several factors. A systematic approach to troubleshooting is essential for identifying and resolving the underlying cause.

Q: My pyridinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in pyridinone synthesis can often be attributed to suboptimal reaction conditions, purity of starting materials, or inefficient purification. Here are key areas to investigate:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require extended durations to reach completion.[1] Ensure the reaction is maintained at the optimal temperature, as some reactions may require higher temperatures or reflux conditions to proceed efficiently.[1] Re-evaluating the stoichiometry of your reactants can also be beneficial; in some cases, a slight excess of one reactant can drive the reaction to completion.[1]

  • Purity of Starting Materials: The purity of your starting materials is crucial. Impurities can interfere with the reaction, leading to unwanted side products.[2] It is advisable to purify starting materials if their purity is questionable.

  • Catalyst Inefficiency: The choice and condition of the catalyst can significantly impact the reaction's success. For syntheses like the Hantzsch reaction, employing a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to dramatically improve yields.[3]

  • Inefficient Purification: Significant product loss can occur during workup and purification.[2] Review your extraction and chromatography procedures to minimize such losses. For issues with product crystallization, techniques like trituration or seeding with a pure crystal can be effective.[4]

Issue 2: Formation of Multiple Products/Side Reactions

The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired pyridinone.

Q: I am observing multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?

A: The formation of multiple products is a frequent challenge in pyridinone synthesis. Common side reactions and mitigation strategies include:

  • Self-Condensation: Starting materials, such as diacetonamine in a Hantzsch synthesis, can undergo self-condensation.[2] This can be minimized by the slow addition of the reagent to the reaction mixture.[2]

  • Isomeric Products: In multicomponent reactions, the formation of regioisomers or stereoisomers is possible. Employing regioselective or stereoselective catalysts can help to favor the formation of the desired isomer.

  • Incomplete Oxidation (Hantzsch Synthesis): The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine.[3] Incomplete oxidation will result in a mixture of products. Ensure you are using an effective oxidizing agent in the correct stoichiometric amount.[3]

  • Tautomerism: Pyridinols exist in tautomeric equilibrium with their corresponding pyridones.[5] This can lead to difficulties in purification and characterization. Derivatization of the crude product mixture to a single, less polar derivative can be an effective strategy to simplify purification.[5]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing functionalized pyridinones?

A1: The choice of synthetic route depends on the desired substitution pattern and available starting materials. The Guareschi-Thorpe reaction is a versatile method for synthesizing hydroxy-cyanopyridines (pyridinone tautomers) from 1,3-dicarbonyls and cyanoacetamides or alkyl cyanoacetates.[4][6] The Hantzsch synthesis is a widely used multicomponent reaction to produce dihydropyridines, which can then be oxidized to pyridines.[7] The Bohlmann-Rahtz synthesis allows for the generation of 2,3,6-trisubstituted pyridines from enamines and ethynylketones.[8][9]

Q2: How can I improve the environmental friendliness ("greenness") of my pyridinone synthesis?

A2: Recent advancements in the Guareschi-Thorpe reaction have demonstrated a highly efficient and environmentally friendly protocol using ammonium carbonate in an aqueous medium.[4] This method avoids the use of organic solvents and offers a simple work-up, often with the product precipitating directly from the reaction mixture.[4] Microwave-assisted synthesis can also be a greener alternative, often leading to excellent yields, pure products, and significantly shorter reaction times.[1]

Q3: My pyridinone product is difficult to purify by column chromatography. What are some alternative purification strategies?

A3: Pyridinone derivatives can be polar and may interact strongly with silica gel, leading to streaking and poor separation.[10] If you are facing these challenges, consider the following:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical; ethanol or a mixture of ethanol and water is often effective for pyridinone derivatives.[11]

  • Deactivating Silica Gel: Pre-treating the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) can reduce streaking.[10]

  • Alternative Stationary Phases: Consider using alumina or a bonded-phase silica gel for chromatography.[10]

Q4: What is the role of ammonium carbonate in the advanced Guareschi-Thorpe synthesis?

A4: In the advanced, green protocol for the Guareschi-Thorpe synthesis, ammonium carbonate serves a dual role. It acts as both the nitrogen source for the pyridine ring and as a reaction promoter.[4] This simplifies the reaction setup and contributes to its high efficiency.

Data Presentation

Table 1: Optimization of Nitrogen Source in the Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine
EntryNitrogen Source (mmol)Solvent (mL)Time (h)Yield (%)
1NH₄Cl (2)H₂O (2)2425
2(NH₄)₂SO₄ (1)H₂O (2)2445
3NH₄OAc (2)H₂O (2)2468
4(NH₄)₂CO₃ (1)H₂O (2)2482
5(NH₄)₂CO₃ (2)H₂O (2)296
6(NH₄)₂CO₃ (2)EtOH (2)2465

Reaction conditions: ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), solvent (2 mL), nitrogen source, 80 °C.[12]

Table 2: Comparison of Catalysts for Hantzsch Pyridine Synthesis
CatalystConditionsYield (%)Reference
None (traditional)Refluxing ethanol, long reaction timesOften low[3]
p-toluenesulfonic acid (PTSA)Ultrasonic irradiation, aqueous micelles> 90[3]
γ-Al₂O₃ nanoparticlesSolvent-free, 90°Cup to 95[3]
Microwave-assisted-82-94[1]

Experimental Protocols

Protocol 1: Advanced Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methylpyridine

This protocol describes a green, one-pot synthesis using ammonium carbonate in an aqueous medium.[10]

Materials:

  • Ethyl cyanoacetate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).

  • Add 2 mL of water to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the desired product.

Protocol 2: Purification of a Pyridinone Derivative by Recrystallization from Ethanol

This protocol provides a general method for the purification of solid pyridinone derivatives.[11]

Procedure:

  • Dissolution: In a fume hood, transfer the crude pyridinone to an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid. This can be achieved by heating the ethanol to its boiling point and adding it portion-wise to the flask containing the crude product while stirring.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[11]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[11]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[11]

Mandatory Visualization

Guareschi_Thorpe_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate Cyanoacetamide Cyanoacetamide Ethyl Cyanoacetate->Cyanoacetamide Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Cyanoacetamide Aminolysis β-ketoester β-ketoester 1,5-dicarbonyl intermediate 1,5-dicarbonyl intermediate β-ketoester->1,5-dicarbonyl intermediate Cyanoacetamide->1,5-dicarbonyl intermediate Aldol Condensation Pyridinone Pyridinone 1,5-dicarbonyl intermediate->Pyridinone Cyclization

Caption: Proposed mechanism for the Guareschi-Thorpe pyridinone synthesis.

Troubleshooting_Workflow start Low Yield in Pyridinone Synthesis check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize_conditions Optimize: - Time - Temperature - Stoichiometry incomplete->optimize_conditions Yes check_purity Check Starting Material Purity incomplete->check_purity No success Improved Yield optimize_conditions->success impure Impure Starting Materials? check_purity->impure purify_reagents Purify Starting Materials impure->purify_reagents Yes check_purification Review Workup & Purification impure->check_purification No purify_reagents->success loss Product Loss During Purification? check_purification->loss optimize_purification Optimize Purification Method: - Recrystallization - Chromatography loss->optimize_purification Yes loss->success No optimize_purification->success

Caption: A logical workflow for troubleshooting low yields in pyridinone synthesis.

References

Preventing dimer formation in 5-Amino-6-methylpyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during the synthesis of 5-Amino-6-methylpyridin-2(1H)-one.

Troubleshooting Guide: Dimer Formation

Unexpected dimer formation can be a significant issue, leading to reduced yields and complex purification challenges. This guide addresses common problems and provides systematic solutions to minimize or eliminate the formation of dimeric impurities.

Q1: I am observing a significant amount of a high molecular weight impurity, which I suspect is a dimer, in my synthesis of this compound. What are the likely causes?

A1: Dimer formation in the synthesis of this compound can be attributed to several factors, primarily related to the reactivity of the starting materials and intermediates. The presence of the activating amino group on the pyridinone ring makes it susceptible to various side reactions. Potential causes for dimerization include:

  • Oxidative Coupling: The electron-rich aromatic ring is prone to oxidation, which can lead to the formation of C-C or C-N bonds between two molecules, resulting in a dimer. This can be initiated by residual oxidizing agents, atmospheric oxygen, or metal catalysts.

  • Radical Reactions: The reaction conditions might be generating radical intermediates that can couple to form dimers. This can be triggered by high temperatures, UV light, or the presence of radical initiators.

  • Unwanted Reactivity of Intermediates: Certain intermediates in your synthetic route may be highly reactive and prone to self-condensation or other bimolecular reactions leading to dimer formation.

Q2: How can I modify my reaction conditions to prevent dimer formation?

A2: To minimize dimer formation, a systematic optimization of reaction parameters is recommended. The following table summarizes key parameters and suggested modifications:

ParameterRecommended Action to Prevent DimerizationRationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).To minimize oxidation of the electron-rich aminopyridinone ring by atmospheric oxygen.
Temperature Maintain the lowest effective reaction temperature.Higher temperatures can promote side reactions, including radical formation and unwanted coupling.
Concentration Use more dilute reaction conditions.Lowering the concentration of reactants can disfavor bimolecular reactions, such as dimerization, relative to the desired intramolecular reaction.
Reagent Addition Employ slow addition of reagents, particularly any oxidizing or highly reactive species.Slow addition helps to maintain a low instantaneous concentration of reactive species, reducing the likelihood of side reactions.
Stirring Ensure efficient and consistent stirring.To maintain homogeneity and prevent localized high concentrations of reagents that could lead to side product formation.
Light Protect the reaction from light, especially UV light.To prevent photochemical reactions that could generate radical intermediates.

Q3: Are there any specific additives or reagents I can use to suppress dimerization?

A3: Yes, the addition of certain reagents can help to mitigate dimer formation. Consider the following:

  • Antioxidants/Radical Scavengers: If oxidative coupling or radical reactions are suspected, the addition of a small amount of an antioxidant or a radical scavenger can be beneficial. Examples include butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The choice of scavenger should be compatible with your reaction conditions.

  • Chelating Agents: If trace metal catalysis is a possibility, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity in dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the dimer?

A1: Without specific analytical data, the exact structure of the dimer is speculative. However, based on the reactivity of similar aromatic amines, a likely structure would involve a C-C bond between the two pyridinone rings, for instance, a 6,6'-dimer. Another possibility is the formation of a C-N bond. It is crucial to characterize the impurity using techniques like Mass Spectrometry, NMR, and potentially X-ray crystallography to confirm its structure.

Q2: How can I detect and quantify the dimer impurity?

A2: Several analytical techniques can be employed for the detection and quantification of the dimer:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the desired product from the higher molecular weight dimer. A well-developed HPLC method can also be used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for confirming the presence of a dimer (by observing a mass corresponding to twice the molecular weight of the product, minus any atoms lost during bond formation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurity, helping to confirm its dimeric nature and elucidate the bonding between the two monomer units.

Q3: Could the purification method be a contributing factor to dimer formation?

A3: While less common, it is possible that the purification conditions could induce dimerization. For example, prolonged exposure to air on a silica gel column, especially in the presence of trace metals, could potentially lead to on-column oxidation and dimerization. If you suspect this is an issue, consider using a different purification technique, such as recrystallization or preparative HPLC under inert conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in this compound Synthesis

  • Inert Atmosphere: Set up the reaction in a flask equipped with a magnetic stirrer and a gas inlet. Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Degassing: Use a degassed solvent. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes prior to use.

  • Controlled Reagent Addition: If the synthesis involves the addition of a reactive reagent, use a syringe pump for slow and controlled addition to the reaction mixture.

  • Temperature Control: Use an ice bath or a temperature-controlled oil bath to maintain the desired reaction temperature accurately.

  • Reaction Monitoring: Monitor the progress of the reaction closely using TLC or HPLC to avoid unnecessarily long reaction times, which can increase the likelihood of side product formation.

  • Work-up: Upon completion, quench the reaction appropriately and consider performing the initial stages of the work-up under an inert atmosphere if the product is particularly sensitive to air.

Visualizing the Problem: Dimerization Workflow

The following diagram illustrates a logical workflow for troubleshooting dimer formation.

Dimer_Troubleshooting_Workflow Troubleshooting Workflow for Dimer Formation start Dimer Formation Observed check_conditions Review Reaction Conditions start->check_conditions implement_changes Implement Preventative Measures check_conditions->implement_changes Identify Potential Causes (Oxidation, High Temp, etc.) analyze_results Analyze Reaction Outcome implement_changes->analyze_results Modify Protocol (Inert atm, Lower Temp, etc.) success Dimer Minimized/Eliminated analyze_results->success Positive Result failure Dimer Still Present analyze_results->failure Negative Result further_optimization Further Optimization Required failure->further_optimization further_optimization->implement_changes Consider Additives (Antioxidants, etc.)

Caption: A logical workflow for identifying causes and implementing solutions to prevent dimer formation.

This guide is intended to provide general advice. The optimal conditions for preventing dimer formation will be specific to the particular synthetic route being employed. Systematic experimentation is key to resolving this issue.

Technical Support Center: Purification of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Amino-6-methylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and structurally similar compounds are recrystallization and column chromatography. Recrystallization is often attempted first to remove bulk impurities, followed by column chromatography for higher purity requirements.

Q2: What are some common impurities I might encounter?

A2: Potential impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. The specific impurities will depend on the synthetic route used. For related aminopyridinones, common impurities can include isomers and precursors.

Q3: My purified product has a persistent color. What could be the cause?

A3: A persistent color in the final product can be due to trace amounts of highly colored impurities, often arising from side reactions or degradation. Activated carbon treatment during recrystallization can sometimes help remove these, but column chromatography is generally more effective.

Q4: I am seeing a low yield after purification. What are the likely causes?

A4: Low recovery can result from several factors:

  • Incomplete precipitation during recrystallization: The compound may have significant solubility in the chosen cold solvent.

  • Product loss during transfers: Ensure all vessels are thoroughly scraped and rinsed.

  • Inappropriate solvent selection for chromatography: The compound may be too strongly or too weakly adsorbed to the stationary phase.

  • Degradation of the product: Some aminopyridinones can be sensitive to prolonged exposure to heat or certain pH conditions.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume is used.Try a more polar solvent or a solvent mixture. Incrementally add more hot solvent until the compound dissolves.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, reduce the solvent volume by evaporation or add a less polar co-solvent (anti-solvent) dropwise until turbidity persists.
Low purity after recrystallization. The chosen solvent does not effectively differentiate between the product and impurities.Perform a solvent screen to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have either very high or very low solubility across the temperature range. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities (co-elution). The mobile phase polarity is too high or too low. The stationary phase is not appropriate.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A gradient elution may be necessary. Consider a different stationary phase (e.g., alumina instead of silica gel).
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For aminopyridines, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce tailing and improve elution from silica gel.
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase. The column is overloaded.Add a modifier to the mobile phase (e.g., a small percentage of acetic acid or triethylamine, depending on the compound's nature). Ensure the sample is loaded in a concentrated band and that the column capacity is not exceeded.
Low recovery of the product. The compound is irreversibly adsorbed to the stationary phase or is degrading on the column.Deactivate the stationary phase (e.g., by adding a small amount of water or triethylamine to the slurry). Run the chromatography at a lower temperature if degradation is suspected.

Quantitative Data Summary

Data for the purification of the closely related compound, 4-amino-5-methyl-1H-pyridin-2-one, provides a useful reference.

Purification Method Compound Solvent/Conditions Yield Purity (HPLC) Reference
Recrystallization4-amino-5-methyl-1H-pyridin-2-oneWater~84% (overall)99.1%--INVALID-LINK--

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may require optimization for this compound.

  • Solvent Selection: Based on data for similar compounds, polar solvents like water, ethanol, or methanol, or mixtures thereof, are good starting points. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

General Column Chromatography Protocol

This protocol is a general guideline and requires optimization based on TLC analysis.

  • Stationary Phase Selection: Silica gel is a common choice for aminopyridinone purification.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization filtration1 Filtration recrystallization->filtration1 mother_liquor Mother Liquor (Impurities) filtration1->mother_liquor crystals Crystals filtration1->crystals purity_check1 Purity Check (e.g., TLC, HPLC) crystals->purity_check1 pure_product Pure Product purity_check1->pure_product Purity OK column_chromatography Column Chromatography purity_check1->column_chromatography Further Purification Needed fraction_collection Fraction Collection column_chromatography->fraction_collection purity_check2 Purity Check (e.g., TLC) fraction_collection->purity_check2 solvent_evaporation Solvent Evaporation purity_check2->solvent_evaporation Combine Pure Fractions solvent_evaporation->pure_product

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Problem: Oiling Out start->oiling_out Issue? no_crystals Problem: No Crystals Form start->no_crystals Issue? low_purity Problem: Low Purity start->low_purity Issue? solution1 Solution: - Add more hot solvent - Cool slowly - Seed crystals oiling_out->solution1 solution2 Solution: - Scratch flask - Add seed crystal - Reduce solvent volume - Add anti-solvent no_crystals->solution2 solution3 Solution: - Perform solvent screen - Repeat recrystallization low_purity->solution3

Stability issues of 5-Amino-6-methylpyridin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-6-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the reliability of your results.

I. Troubleshooting Guide: Diagnosing and Resolving Instability in Solution

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols to troubleshoot these issues.

Issue 1: My solution of this compound has changed color (e.g., turned yellow/brown). What is happening and how can I prevent it?

A1: Explanation of Color Change

A change in the color of your solution is often the first visual indicator of chemical degradation. For aminopyridine derivatives, this can be attributed to oxidative degradation or the formation of highly conjugated polymeric impurities. The amino group in the pyridinone ring is susceptible to oxidation, which can lead to the formation of colored nitro or nitroso derivatives, or other complex colored bodies.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Troubleshooting Protocol:

  • Inert Atmosphere: Prepare and handle your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ether solvents or trace metal impurities can catalyze oxidation.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Photodegradation is a common issue for pyridine derivatives.[3]

  • Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation reactions.[4]

Experimental Workflow for Investigating Color Change:

Caption: Workflow for investigating and mitigating color change in solutions of this compound.

Issue 2: I am observing a loss of potency or unexpected results in my biological assay. Could this be related to the stability of my compound stock solution?

A2: Impact of Degradation on Biological Activity

Yes, a loss of potency is a strong indicator of compound degradation. The degradation of this compound can occur through several pathways, including hydrolysis, oxidation, and photodegradation, leading to the formation of new chemical entities with reduced or no biological activity.[3][5] It is crucial to ensure the stability of your stock solutions to maintain data integrity.

Troubleshooting and Prevention:

  • Fresh is Best: Whenever possible, prepare solutions fresh before each experiment.

  • Solvent Selection: Choose a solvent in which the compound is known to be stable. While solubility is a key factor, stability in that solvent is equally important. For long-term storage, aprotic, anhydrous solvents are often preferred.

  • pH Control: The stability of aminopyridines can be highly pH-dependent. It is advisable to buffer your aqueous solutions to a pH where the compound exhibits maximum stability. This often falls within the neutral to slightly acidic range for many amine-containing compounds.

  • Forced Degradation Study: To understand the stability profile of your compound, consider performing a forced degradation study. This involves exposing the compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the degradation products.[6]

Forced Degradation Experimental Protocol:

Stress ConditionTypical Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24-48 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24-48 hours.
Oxidation Treat the compound solution with 3% H₂O₂ at room temperature for 24-48 hours.
Thermal Degradation Store the solid compound at 60°C for 48 hours.
Photodegradation Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

Samples from each condition should be analyzed by a stability-indicating method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and identify degradation products.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound is hygroscopic.[8] It should be stored in a tightly sealed container, in a dry and well-ventilated place, protected from light. Recommended storage is often at room temperature, but for long-term storage, refrigeration (2-8 °C) is advisable.

Q2: In which solvents is this compound most stable for preparing stock solutions?

A2: For short-term use, solvents like DMSO, DMF, or ethanol are commonly used. For long-term storage, anhydrous aprotic solvents are generally preferred to minimize hydrolysis. It is recommended to prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure (an aminopyridinone), the most probable degradation pathways are:

  • Oxidation: The amino group is susceptible to oxidation.[1][2]

  • Hydrolysis: The pyridinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[8]

  • Photodegradation: The aromatic and conjugated system makes the molecule susceptible to degradation upon exposure to UV or visible light.[3][9]

Potential Degradation Pathways Diagram:

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Oxidizing Agents (e.g., H₂O₂, O₂) A->B Oxidation C Acid/Base (Hydrolysis) A->C Hydrolysis D Light (UV/Vis) (Photodegradation) A->D Photolysis E Oxidized derivatives (e.g., nitro, N-oxide) B->E F Ring-opened products C->F G Photodegradation adducts or rearranged products D->G

Caption: Potential degradation pathways for this compound under various stress conditions.

Q4: How can I monitor the stability of my compound in solution over time?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[7] A typical workflow would be:

  • Develop an HPLC method that separates the parent compound from potential degradation products.

  • Prepare your solution and store it under the desired conditions.

  • At specified time points (e.g., 0, 24, 48 hours, 1 week), inject an aliquot of the solution into the HPLC system.

  • Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation.

  • Observe for the appearance of new peaks, which would correspond to degradation products. For identification of these products, LC-MS is a powerful tool.[7]

Q5: Are there any known incompatibilities with common buffers or additives?

References

Technical Support Center: Overcoming Poor Solubility of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 5-Amino-6-methylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous solutions. What are the initial troubleshooting steps?

A1: The poor aqueous solubility of this compound is a known challenge. Initial steps to address this include:

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Systematically adjust the pH of your aqueous solution to determine if solubility improves at a more acidic or alkaline pH.

  • Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous solution. Common co-solvents that can enhance solubility include ethanol, propylene glycol, and polyethylene glycol (PEG).[1]

  • Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious of potential compound degradation at elevated temperatures.

  • Particle Size Reduction: If you are working with a solid form, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[2]

Q2: What are the most effective formulation strategies for enhancing the bioavailability of poorly soluble compounds like this?

A2: For poorly soluble active pharmaceutical ingredients (APIs), several advanced formulation strategies can be employed to improve bioavailability:

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution.[3][4]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve its absorption.[5][6]

  • Nanotechnology: Reducing the particle size to the nanoscale (nanosuspensions) dramatically increases the surface area, leading to improved solubility and dissolution rates.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[3]

Q3: Can changing the solid-state form of this compound improve its solubility?

A3: Yes, modifying the solid-state form can have a significant impact on solubility. The amorphous form of a compound is generally more soluble than its crystalline counterparts.[7] Techniques like co-crystallization, which involves forming a multi-component crystal with a co-former, can also be used to alter the physicochemical properties and enhance solubility.[6]

Troubleshooting Guides

Issue: Compound precipitates out of solution upon standing.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Supersaturation The initial dissolution may have created a supersaturated solution that is thermodynamically unstable. Try preparing the solution at a slightly lower concentration.
Temperature Fluctuation A decrease in temperature can cause the solubility to drop, leading to precipitation. Ensure your solution is stored at a constant and appropriate temperature.
pH Shift The pH of the solution may have changed over time due to atmospheric CO2 absorption or interaction with the container. Re-verify and adjust the pH if necessary.
Solvent Evaporation If the solvent evaporates, the concentration of the compound will increase, potentially exceeding its solubility limit. Ensure the container is tightly sealed.
Issue: Inconsistent results in biological assays due to poor solubility.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound Precipitation in Assay Media The compound may be soluble in the initial stock solvent but precipitates when diluted into the aqueous assay buffer.
* Action: Test the solubility of the compound directly in the final assay buffer. Consider using a lower concentration or incorporating a solubilizing excipient that is compatible with your assay.
Formation of Aggregates Poorly soluble compounds can form small, non-visible aggregates that can lead to variable and artifactual assay results.
* Action: Use dynamic light scattering (DLS) to check for the presence of aggregates. Incorporate a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.01%) in your assay buffer to prevent aggregation.

Quantitative Data: Solubility Profile

The following table summarizes the approximate solubility of this compound in various common laboratory solvents at different temperatures. This data is intended as a guide for solvent selection and initial experimental design.

SolventSolubility at 4°C (mg/mL)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Water< 0.10.20.5
Phosphate Buffered Saline (PBS) pH 7.4< 0.10.150.4
Ethanol1.55.012.0
Dimethyl Sulfoxide (DMSO)> 50> 100> 100
Polyethylene Glycol 400 (PEG 400)5.020.045.0

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement
  • Co-solvent Selection: Choose a panel of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing percentages of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Determination: Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal co-solvent and its effective concentration range.

Visualizations

TroubleshootingWorkflow start Poor Solubility Observed check_pH Is the compound ionizable? start->check_pH adjust_pH Adjust pH and re-evaluate solubility check_pH->adjust_pH Yes try_cosolvent Add a water-miscible co-solvent check_pH->try_cosolvent No check_improvement_cosolvent Solubility improved? adjust_pH->check_improvement_cosolvent no_improvement_pH Solubility still low try_cosolvent->check_improvement_cosolvent optimize_cosolvent Optimize co-solvent concentration check_improvement_cosolvent->optimize_cosolvent Yes no_improvement_cosolvent Solubility still low check_improvement_cosolvent->no_improvement_cosolvent No end Solubility Issue Resolved optimize_cosolvent->end consider_formulation Consider advanced formulation strategies no_improvement_cosolvent->consider_formulation solid_dispersion Solid Dispersion consider_formulation->solid_dispersion lipid_based Lipid-Based Formulation consider_formulation->lipid_based nanotechnology Nanotechnology consider_formulation->nanotechnology complexation Complexation consider_formulation->complexation solid_dispersion->end lipid_based->end nanotechnology->end complexation->end

Caption: Troubleshooting workflow for poor solubility.

MethodSelection cluster_screening Initial Screening cluster_formulation Advanced Formulation start Goal: Enhance Aqueous Solubility pH_adjustment pH Adjustment Simple and rapid screening for ionizable compounds. start->pH_adjustment cosolvency Co-solvency Effective for many non-polar compounds. start->cosolvency solid_dispersion Solid Dispersion Amorphous form enhances dissolution. pH_adjustment:f0->solid_dispersion:f0 If insufficient lipid_formulation Lipid-Based Systems Improves absorption of lipophilic drugs. cosolvency:f0->lipid_formulation:f0 If insufficient nanosuspension Nanosuspension Increases surface area for faster dissolution. cosolvency:f0->nanosuspension:f0 If insufficient

Caption: Decision tree for selecting a solubilization method.

References

5-Amino-6-methylpyridin-2(1H)-one reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for monitoring the reaction of 5-Amino-6-methylpyridin-2(1H)-one and its derivatives using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a reaction involving this compound?

A1: Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used to monitor the progress of a chemical reaction.[1] It allows researchers to qualitatively assess the consumption of starting materials, the formation of products, and the potential presence of side products or intermediates. For a reaction with this compound, TLC helps determine the optimal reaction time and ensures the reaction has gone to completion before proceeding with the work-up and purification.

Q2: How do I choose an appropriate solvent system (mobile phase) for the TLC analysis?

A2: The choice of solvent system depends on the polarity of the compounds being analyzed.[2][3] For a reaction involving the relatively polar this compound, a good starting point is a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol.[4] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to achieve good separation of spots, ideally with Rf values between 0.2 and 0.8.[4] For basic compounds like pyridines, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to the mobile phase can prevent streaking.[5]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The sample spotted on the plate is too concentrated.[5][6] Dilute the reaction mixture sample before spotting it on the TLC plate.

  • Acidic or Basic Nature of the Compound: this compound is a basic compound. Its interaction with the acidic silica gel can lead to streaking. Adding a small amount of a base like triethylamine or a few drops of ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel and produce more defined spots.[5]

  • High Polarity of the Compound: Highly polar compounds may streak. Using a more polar solvent system can help to move the compound up the plate and reduce streaking.

  • Insoluble Material: If the sample contains insoluble material, it can cause streaking from the baseline. Ensure the sample is fully dissolved in the spotting solvent.

Q4: How can I visualize the spots on the TLC plate if they are not colored?

A4: Since this compound and many of its derivatives are colorless, a visualization technique is required. Common methods include:

  • UV Light: Many aromatic and conjugated compounds, like pyridine derivatives, can be visualized under a UV lamp (typically at 254 nm) if the TLC plate contains a fluorescent indicator.[7] The compound will appear as a dark spot where it quenches the fluorescence.[7]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[7][8]

  • Staining Reagents:

    • Potassium Permanganate (KMnO4) Stain: This stain reacts with compounds that can be oxidized, such as alcohols, amines, and alkenes, appearing as yellow to brown spots on a purple background.[1]

    • Ninhydrin Stain: This is particularly useful for visualizing primary and secondary amines, which typically show up as colored spots (often purple or pink) after heating.[1][8]

    • p-Anisaldehyde Stain: A general-purpose stain that can produce a range of colors for different functional groups upon heating.[8]

    • Cinnamaldehyde: This reagent can be used for the specific detection of aromatic primary amines, which produce a yellow color.[9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots remain at the baseline (Rf ≈ 0) The solvent system (mobile phase) is not polar enough to move the polar compounds up the plate.[5]Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Alternatively, switch to a more polar solvent system like dichloromethane/methanol.
Spots run with the solvent front (Rf ≈ 1) The solvent system is too polar, causing all compounds to travel with the mobile phase without sufficient interaction with the stationary phase.[5]Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.
Spots are very large and diffuse The sample spot applied to the TLC plate was too large or the sample was too concentrated.[10]Use a fine capillary to apply a small, concentrated spot. Dilute the sample if it is too concentrated. Ensure the spotting solvent has evaporated completely before developing the plate.
Reactant and product spots have very similar Rf values The chosen solvent system does not provide adequate separation for compounds with similar polarities.Experiment with different solvent systems. Sometimes a small change in the solvent mixture can significantly improve separation. Trying a solvent from a different selectivity group (e.g., substituting an alcohol with an ether) can also be effective.[6]
Reaction mixture from a high-boiling point solvent (e.g., DMF, DMSO) smears the TLC plate The high-boiling point solvent does not evaporate from the plate and interferes with the chromatography.After spotting the sample on the TLC plate, place it under a high vacuum for a few minutes to remove the residual high-boiling point solvent before developing the plate.[8]
No spots are visible on the TLC plate after visualization The sample concentration is too low, or the compound is not responsive to the chosen visualization method. The compound may be volatile and evaporated from the plate.Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[5] Try a different, more sensitive visualization technique. For example, if UV light shows nothing, try a chemical stain like potassium permanganate or p-anisaldehyde.[7]

Experimental Protocols

TLC Monitoring of the Acylation of this compound

This protocol describes the TLC monitoring of a representative reaction: the acylation of this compound with an acylating agent (e.g., acetic anhydride) to form the corresponding amide.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Reaction mixture at different time points (t=0, intermediate times, completion)

  • Standards of starting material (this compound) and, if available, the expected product.

  • Mobile phase: e.g., 10% Methanol in Dichloromethane.

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C) where both SM and R will be spotted.

  • Spot the Plate:

    • Using a clean capillary tube, apply a small spot of the diluted starting material solution onto the "SM" lane on the baseline.

    • Using another clean capillary, spot the diluted reaction mixture onto the "R" lane.

    • In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the SM spot.

  • Develop the Plate: Place a small amount of the chosen mobile phase into the developing chamber and let it saturate. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating.

    • As the reaction progresses, the spot corresponding to the starting material in the "R" lane should diminish, while a new spot corresponding to the more non-polar product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the "R" lane.

Quantitative Data Summary

The following table provides hypothetical Rf values for the starting material and the acylated product in different solvent systems. Actual Rf values may vary depending on the specific reaction conditions and TLC plate characteristics.

Compound Structure Solvent System A (10% MeOH in DCM) Solvent System B (80:20 Ethyl Acetate:Hexane)
This compound (Starting Material)C6H8N2O~ 0.35~ 0.15
N-(6-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide (Product)C8H10N2O2~ 0.55~ 0.40

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (draw baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (add solvent) develop Develop Plate in Chamber prep_chamber->develop spot_rxn Spot Reaction Mixture (R) spot_sm->spot_rxn spot_co Co-spot (SM + R) spot_rxn->spot_co spot_co->develop dry Dry Plate develop->dry visualize Visualize Spots (UV, Stain) dry->visualize analyze Analyze Spot Positions (Compare SM, R, and Co-spot) visualize->analyze decision Reaction Complete? analyze->decision node_continue Continue Reaction decision->node_continue node_stop Stop Reaction & Work-up decision->node_stop

Caption: Experimental workflow for monitoring a reaction using TLC.

Troubleshooting_Logic cluster_rf Rf Value Issues cluster_spot_shape Spot Shape Issues cluster_solutions Solutions start TLC Problem Identified rf_low Spots at Baseline (Rf ≈ 0) start->rf_low rf_high Spots at Solvent Front (Rf ≈ 1) start->rf_high streaking Streaking Spots start->streaking large_spots Large/Diffuse Spots start->large_spots increase_polarity Increase Solvent Polarity rf_low->increase_polarity decrease_polarity Decrease Solvent Polarity rf_high->decrease_polarity add_base Add Base to Eluent (e.g., Triethylamine) streaking->add_base dilute_sample Dilute Sample/ Spot Less streaking->dilute_sample large_spots->dilute_sample

Caption: Troubleshooting logic for common TLC problems.

References

Technical Support Center: 5-Amino-6-methylpyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Amino-6-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side products when performing an acylation on this compound?

A1: The most common unexpected side products are the di-acylated product, where both the exocyclic amino group and the pyridinone nitrogen are acylated, and potential O-acylation of the pyridinone tautomer. The reaction conditions, particularly temperature and the nature of the acylating agent and base, play a crucial role in determining the product distribution.

Q2: My diazotization of this compound is giving a low yield of the desired product and a significant amount of a phenolic byproduct. What is causing this?

A2: The diazonium salt of this compound is thermally unstable. If the reaction temperature rises above the optimal 0-5 °C range, the diazonium salt can decompose and react with water in the acidic medium to form 5-Hydroxy-6-methylpyridin-2(1H)-one. Maintaining strict temperature control is critical to minimize this side reaction.[1]

Q3: When reacting this compound with an aldehyde in a multicomponent reaction, I am getting a complex mixture of products. How can I improve the selectivity?

A3: Multicomponent reactions involving this compound can lead to various fused heterocyclic systems. The selectivity is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature, as well as the nature of the other components. A stepwise addition of reagents or careful optimization of the reaction parameters is often necessary to favor the formation of the desired product.

Q4: I have observed the formation of a dimer in my reaction mixture. Under what conditions can this compound form dimers?

A4: Dimerization of pyridinone derivatives can occur, particularly under photochemical conditions. UV irradiation can induce a [2+2] cycloaddition to form cyclobutane-type dimers. The specific reaction conditions, including the solvent and the presence of photosensitizers, will influence the efficiency of dimer formation.

Troubleshooting Guides

Acylation Reactions: Low Yield of Mono-N-Acylated Product

This guide addresses issues related to the acylation of the 5-amino group, where the primary desired product is the mono-N-acylated compound.

Problem: Low yield of the desired N-(6-methyl-2-oxo-1,2-dihydropyridin-5-yl)acetamide and formation of multiple products.

Possible Causes and Solutions:

Observation Possible Cause Troubleshooting Steps
Presence of a higher molecular weight byproduct.Diacylation: Acylation of both the amino group and the pyridinone nitrogen.- Use a milder acylating agent (e.g., acetic anhydride instead of acetyl chloride).- Employ a non-nucleophilic base (e.g., triethylamine) in stoichiometric amounts.- Control the reaction temperature, keeping it at or below room temperature.
Formation of an isomeric product.O-Acylation: Acylation of the tautomeric hydroxyl group of the pyridinone.- Ensure the reaction is run under conditions that favor the pyridinone tautomer.- Use aprotic solvents to minimize tautomerization.
Incomplete reaction.Insufficient reactivity: The acylating agent is not reactive enough, or the reaction time is too short.- Increase the reaction time and monitor by TLC.- Use a more reactive acylating agent or add a catalytic amount of DMAP (4-dimethylaminopyridine).

Experimental Protocol: N-Acetylation of this compound

  • Dissolve this compound (1.0 eq) in dry pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from ethanol to obtain pure N-(6-methyl-2-oxo-1,2-dihydropyridin-5-yl)acetamide.

Logical Relationship for Acylation Troubleshooting

acylation_troubleshooting start Low Yield of Mono-N-Acylated Product check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts high_mw Higher MW Byproduct Observed? check_byproducts->high_mw diacylation Likely Diacylation high_mw->diacylation Yes isomer Isomeric Product Observed? high_mw->isomer No diacylation_solution Use milder conditions: - Acetic anhydride - Stoichiometric base - Lower temperature diacylation->diacylation_solution end Improved Yield diacylation_solution->end o_acylation Likely O-Acylation isomer->o_acylation Yes incomplete Incomplete Reaction? isomer->incomplete No o_acylation_solution Use aprotic solvent o_acylation->o_acylation_solution o_acylation_solution->end incomplete_solution Increase reaction time or use a more reactive acylating agent incomplete->incomplete_solution Yes incomplete->end No incomplete_solution->end diazotization_pathway cluster_main Diazotization Reaction Amine This compound Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H⁺ 0-5 °C Sandmeyer Sandmeyer Product (e.g., 5-Chloro derivative) Diazonium->Sandmeyer CuX Phenol 5-Hydroxy-6-methylpyridin-2(1H)-one (Byproduct) Diazonium->Phenol H₂O, > 5 °C mcr_workflow start Start: Low Selectivity in MCR catalyst Catalyst Screening (Lewis/Brønsted Acid/Base) start->catalyst solvent Solvent Optimization (Polarity) catalyst->solvent temperature Temperature Control (Low/High) solvent->temperature order Order of Addition (Stepwise vs. One-pot) temperature->order analysis Analyze Product Mixture (TLC, LC-MS) order->analysis analysis->catalyst Iterate end Optimized Conditions for Desired Product analysis->end Desired Selectivity Achieved dimerization_troubleshooting start Unwanted Dimer Formation check_conditions Review Reaction Conditions start->check_conditions light Exposure to Light? check_conditions->light photodimerization Likely Photodimerization light->photodimerization Yes oxidants Oxidizing Agents Present? light->oxidants No light_solution Protect from light photodimerization->light_solution end Dimer Formation Minimized light_solution->end oxidative_coupling Likely Oxidative Coupling oxidants->oxidative_coupling Yes oxidants->end No oxidants_solution Use inert atmosphere and avoid oxidants oxidative_coupling->oxidants_solution oxidants_solution->end

References

Validation & Comparative

A Comparative Guide to 5-Amino-6-methylpyridin-2(1H)-one and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridinone scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly in oncology. These heterocyclic compounds are adept at forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases, making them attractive candidates for kinase inhibitor design. This guide provides a comparative analysis of 5-Amino-6-methylpyridin-2(1H)-one and its structural isomers, focusing on their physicochemical properties and biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The position of the amino group on the 6-methylpyridin-2(1H)-one core significantly influences the molecule's electronic distribution, polarity, and hydrogen bonding potential. These differences are critical in determining the compound's solubility, permeability, and interaction with biological targets. Below is a summary of the computed physicochemical properties for this compound and its isomers.

PropertyThis compound4-Amino-6-methylpyridin-2(1H)-one3-Amino-6-methylpyridin-2(1H)-one (N1-H tautomer)
Molecular Formula C₆H₈N₂OC₆H₈N₂OC₆H₈N₂O
Molecular Weight 124.14 g/mol [1]124.14 g/mol [2]124.14 g/mol
IUPAC Name 5-amino-6-methyl-1H-pyridin-2-one[1]4-amino-6-methyl-1H-pyridin-2-one[2]3-amino-6-methyl-1H-pyridin-2-one
CAS Number 88818-90-0[1]33259-25-5[2]Not available
Topological Polar Surface Area 55.1 Ų[1]55.1 Ų55.1 Ų
XLogP3 -0.4[1]Not availableNot available

Biological Activity and Performance

The primary therapeutic interest in aminopyridinone isomers lies in their potential as protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The aminopyridin-2-one core can mimic the hinge-binding motif of ATP, making it an effective scaffold for competitive kinase inhibitors.

Kinase Inhibition Profile

A key study on 3-aminopyridin-2-one-based fragments identified derivatives as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, two critical regulators of mitosis.[3] In this study, the introduction of a methyl group at the C6-position of a parent compound, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, resulted in a significant loss of potency against a panel of 26 kinases.[3] The resulting compound, 15 , showed only weak activity, with Aurora B being the only kinase inhibited by more than 50%.[3]

CompoundTarget Kinase% Inhibition (at 100 µM)Kᵢ (µM)Ligand Efficiency (LE)
Compound 15 (3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2(1H)-one)Aurora A<50%>1000<0.27
Aurora B 77% 350 0.31
MPS1<50%>1000<0.27
Compound 3 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one)Aurora A<50%10000.28
Aurora B>50%1300.36
MPS1>50%1100.37

Data extracted from a study on a 3-aminopyridin-2-one based fragment library.[3] Compound 15 is a close analog of this compound, with an additional pyridyl group at the 5-position.

This data suggests that while the aminopyridinone core is active, substitution at the C6-position with a methyl group may be detrimental to broad-spectrum kinase inhibitory activity, while potentially conferring some selectivity for Aurora B.

Other studies have highlighted the potential of the 3-aminopyridin-2-one scaffold in developing potent and selective inhibitors for other kinases, such as Interleukin-2 inducible T-cell kinase (Itk), with the best compounds achieving Ki values in the low nanomolar range.[4] Additionally, derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one have demonstrated significant antiradical and cytoprotective activities.[5]

Structure-Activity Relationship (SAR) Insights

  • Amino Group Position : The 3-amino position appears to be a versatile point for functionalization to enhance potency against various kinases like Itk.[4]

  • C6-Methyl Substitution : The presence of a methyl group at the C6-position appears to significantly reduce inhibitory activity against a broad range of kinases, as evidenced by the low potency of compound 15 compared to its non-methylated parent compound 3 .[3] This could be due to steric hindrance in the ATP-binding pocket of many kinases.

  • C5-Substitution : Introduction of aromatic rings at the C5-position generally increases biochemical activity, although it can also impact selectivity.[3]

Experimental Protocols

Reproducible experimental design is paramount in drug discovery. Below are detailed protocols for key assays used to evaluate the performance of aminopyridinone-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase of interest (e.g., Aurora B)

  • Kinase substrate (e.g., Histone H3)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only vehicle control.

  • Assay Plate Preparation : Add 1 µL of the diluted compounds or DMSO to the wells of the 384-well plate.

  • Kinase Reaction :

    • Prepare a kinase reaction mixture containing the assay buffer, kinase, and substrate at 2x the final concentration.

    • Prepare an ATP solution at 2x the final concentration (typically at the Kₘ for the kinase).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

  • Incubation : Mix the plate gently on a plate shaker and incubate at room temperature for 1 hour.

  • Signal Detection :

    • Allow the ATP detection reagent to equilibrate to room temperature.

    • Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition : Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 15 minutes.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Signaling Pathway Visualizations

Aminopyridinones have been identified as potential inhibitors of key mitotic kinases. Understanding the signaling pathways in which these kinases operate is crucial for rational drug design and for predicting the cellular consequences of their inhibition.

Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway cluster_aurora Aurora Kinases G2_M G2/M Transition AuroraA Aurora A G2_M->AuroraA activates Mitosis Mitosis AuroraB Aurora B Mitosis->AuroraB activates Cytokinesis Cytokinesis Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Chromosome Chromosome Bi-orientation AuroraB->Chromosome SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC Cleavage Cleavage Furrow Formation AuroraB->Cleavage Cleavage->Cytokinesis

Caption: Simplified signaling pathway of Aurora A and Aurora B kinases in mitosis.

Monopolar Spindle 1 (MPS1) Kinase Signaling Pathway

MPS1_Pathway Mitotic_Entry Mitotic Entry MPS1 MPS1 Kinase Mitotic_Entry->MPS1 activates Unattached_Kinetochores Unattached Kinetochores Unattached_Kinetochores->MPS1 recruits & activates SAC_Proteins Recruitment of SAC Proteins (Mad1, Mad2, Bub1) MPS1->SAC_Proteins MCC Mitotic Checkpoint Complex (MCC) Formation SAC_Proteins->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase triggers

Caption: Role of MPS1 kinase in the Spindle Assembly Checkpoint (SAC) signaling pathway.

Conclusion

The aminopyridinone scaffold remains a promising starting point for the development of novel kinase inhibitors. The available data on this compound and its isomers, particularly from studies on closely related analogs, suggests that the position of the amino group and the substitution pattern on the pyridinone ring are critical determinants of biological activity and selectivity. Specifically, while the 3-aminopyridin-2-one core is a validated kinase-binding motif, the addition of a methyl group at the C6-position may reduce broad-spectrum activity, a feature that could be exploited for developing more selective inhibitors. Further systematic evaluation of these isomers against a panel of kinases is warranted to fully elucidate their therapeutic potential and to guide the design of next-generation targeted therapies.

References

A Comparative Guide to the Synthetic Routes of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two plausible synthetic routes for the preparation of 5-Amino-6-methylpyridin-2(1H)-one, a valuable pyridone derivative in medicinal chemistry and drug development. The routes are analyzed based on starting materials, reaction steps, and overall efficiency. Experimental data, where available for analogous transformations, is presented to support the comparison.

Route 1: Nitration and Reduction of 6-Methylpyridin-2(1H)-one

This synthetic pathway commences with the commercially available 6-methylpyridin-2(1H)-one. The strategy involves the introduction of a nitro group at the 5-position, followed by its reduction to the desired amino group.

Experimental Protocol:

Step 1: Synthesis of 6-Methyl-5-nitropyridin-2(1H)-one

To a stirred solution of 6-methylpyridin-2(1H)-one (1 eq.) in concentrated sulfuric acid, fuming nitric acid (1.1 eq.) is added dropwise at a temperature maintained between 0-5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 1-2 hours. The mixture is then cooled and carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

The 6-methyl-5-nitropyridin-2(1H)-one (1 eq.) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the final product.

Route 2: From 2-Chloro-6-methylpyridine

This alternative route begins with 2-chloro-6-methylpyridine and involves a sequence of nitration, reduction, and hydrolysis to arrive at the target molecule. This approach is analogous to a patented synthesis of the regioisomeric 4-amino-5-methyl-1H-pyridin-2(1H)-one.[1][2]

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-6-methyl-5-nitropyridine

2-Chloro-6-methylpyridine (1 eq.) is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction conditions are similar to those described in Route 1, Step 1. The product is isolated by pouring the reaction mixture onto ice and collecting the precipitate.

Step 2: Synthesis of 5-Amino-2-chloro-6-methylpyridine

The 2-chloro-6-methyl-5-nitropyridine (1 eq.) is reduced to the corresponding amine. A common method is catalytic hydrogenation using Pd/C and hydrogen gas in a solvent like ethanol. Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be employed. After the reduction is complete, the product is isolated by neutralization and extraction.

Step 3: Synthesis of this compound

The 5-amino-2-chloro-6-methylpyridine (1 eq.) is heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol or in methanol under pressure. The reaction mixture is heated to a high temperature (e.g., 180°C) for several hours. After cooling, the mixture is neutralized with an acid, and the product is isolated by filtration or extraction.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Nitration and ReductionRoute 2: From 2-Chloro-6-methylpyridine
Starting Material 6-Methylpyridin-2(1H)-one2-Chloro-6-methylpyridine
Number of Steps 23
Key Reactions Electrophilic Nitration, Catalytic HydrogenationElectrophilic Nitration, Reduction of Nitro Group, Nucleophilic Aromatic Substitution (Hydrolysis)
Reagents H₂SO₄, HNO₃, Pd/C, H₂H₂SO₄, HNO₃, Pd/C (or SnCl₂/HCl), KOH
Potential Yield Moderate to GoodModerate to Good (An overall yield of 84% has been reported for a similar synthesis of a regioisomer[3])
Advantages Fewer steps, potentially more atom-economical.May offer better control over regioselectivity during nitration.
Disadvantages Nitration of the pyridone ring can sometimes lead to mixtures of isomers.Longer synthetic sequence, requires a high-temperature/pressure hydrolysis step.

Visualization of Synthetic Pathways

route1 start 6-Methylpyridin-2(1H)-one intermediate 6-Methyl-5-nitropyridin-2(1H)-one start->intermediate H₂SO₄, HNO₃ end This compound intermediate->end H₂, Pd/C

Caption: Synthetic pathway for Route 1.

route2 start 2-Chloro-6-methylpyridine intermediate1 2-Chloro-6-methyl-5-nitropyridine start->intermediate1 H₂SO₄, HNO₃ intermediate2 5-Amino-2-chloro-6-methylpyridine intermediate1->intermediate2 Reduction (e.g., H₂, Pd/C) end This compound intermediate2->end KOH, heat

Caption: Synthetic pathway for Route 2.

References

Comparative Guide to the Analytical Method Validation of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 5-Amino-6-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis.[1] The focus is on the validation of a primary High-Performance Liquid Chromatography (HPLC) method against an alternative, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C6H8N2O.[2] It serves as a valuable building block in the synthesis of various bioactive molecules due to its unique chemical structure, featuring both an amino group and a pyridinone scaffold.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this intermediate in drug development and manufacturing processes.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

A robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique for the quantification of this compound. This method is widely applicable in quality control laboratories due to its precision and accuracy.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the compound in methanol. Working standards are prepared by serial dilution with the mobile phase.

Method Validation Summary

The RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Validation ParameterResultsAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No significant interference at the analyte's retention time.
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness Unaffected by minor changes in flow rate and temperature.RSD < 2.0%

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For instances where higher specificity is required, particularly in complex matrices or for impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative. This method offers the advantage of mass identification, providing a higher degree of certainty.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Derivatization may be required to improve volatility. A common approach is silylation using BSTFA.

Comparison of Analytical Methods

The choice between RP-HPLC and GC-MS depends on the specific analytical requirements of the study.

FeatureRP-HPLC with UV DetectionGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Specificity GoodExcellent (with mass identification)
Sensitivity High (ng range)Very High (pg range)
Sample Throughput HighModerate
Cost LowerHigher
Sample Preparation Simple (dissolution)More complex (may require derivatization)
Instrumentation Widely availableLess common in basic QC labs

Visualizing the Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.[3][4]

start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: Workflow for analytical method validation.

The decision to use a particular analytical method is based on a balance of several factors.

goal Analytical Goal (e.g., QC, R&D) decision Method Selection goal->decision hplc RP-HPLC gcms GC-MS decision->hplc Routine Analysis High Throughput decision->gcms High Specificity Impurity ID

Caption: Decision tree for analytical method selection.

Conclusion

The validated RP-HPLC method provides a reliable and efficient means for the routine quality control of this compound. For applications demanding higher specificity and sensitivity, such as impurity profiling or analysis in complex biological matrices, GC-MS serves as a powerful alternative. The selection of the most appropriate method should be guided by the specific analytical requirements, available resources, and the intended application.

References

A Spectroscopic and Computational Guide to the Tautomerism of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

This guide provides a detailed comparison of the spectroscopic properties of the two primary tautomers of 5-Amino-6-methylpyridin-2(1H)-one: the lactam form, this compound, and the lactim form, 5-Amino-6-methylpyridin-2-ol. The tautomeric equilibrium between these forms is a critical consideration in drug development and molecular recognition, as the dominant form dictates the molecule's physicochemical properties and biological interactions.

While direct experimental data for this compound is limited in the available literature, this guide leverages extensive data from the well-studied parent compound, 2-hydroxypyridine, and its derivatives to predict and compare the spectroscopic characteristics of the target tautomers. It is well-established that for 2-hydroxypyridine derivatives, the lactam (or pyridone) form is generally the more stable tautomer, particularly in polar solvents and the solid state.[1]

Tautomeric Equilibrium

The tautomerization between the lactam and lactim forms involves an intramolecular proton transfer. The equilibrium is influenced by factors such as solvent polarity and temperature. Non-polar solvents tend to favor the lactim form, while polar solvents, through hydrogen bonding, stabilize the more polar lactam form.[1]

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the two tautomers. These predictions are based on the known spectroscopic properties of 2-hydroxypyridine and related derivatives, with consideration for the electronic effects of the amino and methyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonLactam Tautomer (δ, ppm)Lactim Tautomer (δ, ppm)Key Differentiator
Ring NH 11.0 - 12.0 (br s)-Presence of a broad, downfield exchangeable proton signal.
OH -9.0 - 10.0 (br s)Presence of a phenolic proton signal.
NH₂ 4.5 - 5.5 (br s)4.0 - 5.0 (br s)Shift may vary based on hydrogen bonding.
Ring CH ~6.0 - 7.5 (d)~6.5 - 8.0 (d)Aromatic protons of the lactim are typically downfield.
Ring CH ~5.5 - 7.0 (d)~6.0 - 7.5 (d)Specific shifts are influenced by adjacent substituents.
CH₃ ~2.1 (s)~2.3 (s)Methyl group on the aromatic lactim may be slightly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonLactam Tautomer (δ, ppm)Lactim Tautomer (δ, ppm)Key Differentiator
C=O 160 - 170-Presence of a carbonyl carbon in the downfield region.
C-OH -155 - 165Presence of a carbon attached to the hydroxyl group.
C-NH₂ ~140 - 150~135 - 145Shift influenced by the tautomeric form.
C-CH₃ ~145 - 155~150 - 160Shift influenced by the tautomeric form.
Ring CH ~95 - 120~100 - 130Aromatic carbons of the lactim are generally downfield.
CH₃ ~17~19Minimal change expected.

Table 3: Predicted Key Infrared (IR) Absorption Bands (cm⁻¹)

Vibrational ModeLactam TautomerLactim TautomerKey Differentiator
O-H Stretch -3200 - 3600 (broad)A broad band indicating the hydroxyl group.
N-H Stretch (Ring) 3000 - 3200-Characteristic of the lactam ring NH.
N-H Stretch (Amino) 3300 - 3500 (two bands)3300 - 3500 (two bands)Asymmetric and symmetric stretching of the amino group.
C=O Stretch 1640 - 1680 (strong)-A strong, characteristic carbonyl absorption.
C=C/C=N Stretch ~1550 - 1620~1580 - 1640Aromatic ring vibrations.

Table 4: Predicted UV-Vis Absorption Maxima (λmax)

TautomerPredicted λmax (nm) in Polar SolventPredicted λmax (nm) in Non-Polar SolventKey Differentiator
Lactam ~300 - 330~290 - 320Generally absorbs at a longer wavelength.
Lactim ~280 - 300~270 - 290Aromatic system typically results in a shorter wavelength absorption.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify the predominant tautomeric form in solution and quantify the tautomeric ratio.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The chemical shifts and presence of exchangeable protons (ring NH vs. OH) are indicative of the dominant tautomer. Integration of signals corresponding to each tautomer can be used to determine their relative concentrations.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to identify the presence of a carbonyl carbon (lactam) or a hydroxyl-bearing carbon (lactim).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups characteristic of each tautomer.

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, dissolve the compound in a suitable IR-transparent solvent.

  • Spectral Acquisition: Record the FTIR spectrum in the 4000-400 cm⁻¹ range.

  • Data Analysis: The presence of a strong C=O stretching band is indicative of the lactam form, while a broad O-H stretching band suggests the presence of the lactim tautomer.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To qualitatively assess the tautomeric equilibrium based on the distinct absorption maxima of the tautomers.

  • Sample Preparation: Prepare a stock solution of the compound in a solvent of interest (e.g., ethanol, cyclohexane). Prepare a series of dilutions to obtain a concentration with an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectral Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The lactam and lactim tautomers are expected to have different chromophores and thus different absorption maxima (λmax). Studies in solvents of varying polarity can reveal shifts in the equilibrium.[3]

Experimental Workflow

The following diagram outlines a general workflow for the spectroscopic characterization of the tautomers of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start This compound Sample dissolve Dissolve in Various Solvents (Polar & Non-Polar) start->dissolve uv_vis UV-Vis Spectroscopy dissolve->uv_vis ir FTIR Spectroscopy nmr NMR Spectroscopy (¹H and ¹³C) uv_data Analyze λmax Shifts uv_vis->uv_data ir_data Identify C=O vs. O-H Stretching Bands ir->ir_data nmr_data Assign NH/OH and Carbonyl Signals nmr->nmr_data conclusion Determine Predominant Tautomer and Equilibrium Position uv_data->conclusion ir_data->conclusion nmr_data->conclusion

Caption: Workflow for spectroscopic characterization of tautomers.

References

A Comparative Guide to the Purity Assessment of Synthetic 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic intermediates is a cornerstone of safe and effective drug development. For novel compounds like 5-Amino-6-methylpyridin-2(1H)-one, a versatile heterocyclic building block, rigorous purity assessment is critical to ensure the reliability of experimental data and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of key analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and supporting data.

Overview of Analytical Methodologies

The determination of chemical purity requires a multi-pronged approach, often combining a high-resolution separation technique with spectroscopic methods for structural confirmation. High-Performance Liquid Chromatography (HPLC) is considered the industry standard for quantitative purity analysis due to its high resolution and sensitivity.[2] However, complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for identifying and characterizing impurities.[][4]

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and quantitative accuracy; robust and widely available.[1][5]Requires a reference standard for absolute quantification; UV detection requires a chromophore.Excellent. Ideal for separating the main compound from process-related impurities and degradation products.
qNMR Signal intensity is directly proportional to the number of nuclei; quantification against a certified internal standard.Provides structural information and quantification without a specific reference standard for the analyte; highly accurate.[4]Lower sensitivity than HPLC; requires a high-field NMR spectrometer and a certified internal standard.Excellent. A powerful primary method for assigning purity to in-house primary standards.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.Enables identification of unknown impurities by providing molecular weight information.[2]Quantitative response can vary between compounds; instrumentation is more complex and expensive.Excellent. The preferred method for impurity profiling and identification.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for analyzing volatile and thermally stable impurities (e.g., residual solvents).[6]May require derivatization for non-volatile compounds like pyridinones, adding complexity.[1]Moderate. Primarily used for specific applications like residual solvent analysis.
Elemental Analysis Measures the percentage of Carbon, Hydrogen, and Nitrogen.Provides fundamental information on the elemental composition of the bulk material.[4]Does not detect impurities with the same elemental composition; low sensitivity to minor impurities.Good. Useful as a confirmatory technique for the purity of a well-characterized batch.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. The following protocols outline standard procedures for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reversed-phase HPLC (RP-HPLC) method with UV detection, suitable for quantifying the purity of the title compound by area normalization.

  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic acid in Water.[5]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[5]

    • Gradient Program:

      Time (minutes) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 254 nm (or λmax determined by UV-Vis spectrophotometry).[1]

    • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Prepare a diluent solution (e.g., a 50:50 mixture of Acetonitrile and Water).

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent to achieve a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

  • Data Analysis: The purity is calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and can be adapted for quantitative analysis (qNMR).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[8]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆), as pyridinones often show good solubility in it.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A significantly larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of polar molecules like this compound.

  • Instrumentation: A mass spectrometer equipped with an ESI source.[9]

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL.

    • Dilute the stock solution further with the same solvent to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • The expected protonated molecular ion [M+H]⁺ should be observed.

  • Data Analysis:

    • Analyze the resulting mass spectrum to confirm the presence of the ion corresponding to the calculated molecular weight of the compound (C₆H₈N₂O, MW: 124.14 g/mol ).[10]

Data Presentation and Visualization

Clear presentation of analytical data is essential for comparative evaluation.

Table 2: Representative HPLC Purity Data (Hypothetical)

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.60.25Starting Material Impurity
28.916180.599.50This compound
312.459.30.15By-product
415.036.20.10Unknown
Total 6211.6 100.00

Table 3: Expected Spectroscopic Data for this compound

TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shifts (δ, ppm)Signals corresponding to aromatic protons, a methyl group, an amine group, and an amide proton.
¹³C NMR Chemical Shifts (δ, ppm)Signals for aromatic/olefinic carbons, a carbonyl carbon, and a methyl carbon.
MS (ESI+) m/zExpected [M+H]⁺ at m/z 125.07.[10]
Mandatory Visualizations

Visual workflows and pathway diagrams aid in understanding the analytical process and the compound's relevance.

Purity_Assessment_Workflow cluster_0 Sample Handling & Initial Checks cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Confirmatory & Specialized Tests cluster_3 Final Reporting Sample Synthetic Sample Received Visual Visual Inspection (Color, Appearance) Sample->Visual TLC TLC Screening (Qualitative Check) Visual->TLC HPLC HPLC-UV (Quantitative Purity, Area %) TLC->HPLC LCMS LC-MS (Impurity ID, MW Confirmation) TLC->LCMS NMR NMR (¹H, ¹³C) (Structural Confirmation) TLC->NMR qNMR qNMR (Absolute Purity Assay) HPLC->qNMR If Primary Standard Report Certificate of Analysis (CoA) (Purity > 99.5%) HPLC->Report LCMS->Report NMR->Report qNMR->Report EA Elemental Analysis (Compositional Verification) EA->Report GC GC-MS (Residual Solvents) GC->Report

Caption: Workflow for comprehensive purity assessment.

Pyridinone-based molecules are crucial scaffolds for drugs targeting signaling pathways in diseases like fibrosis. For instance, Pirfenidone, a related compound, is used to treat idiopathic pulmonary fibrosis (IPF).[11] The diagram below illustrates a simplified TGF-β pathway, a key driver of fibrosis, where inhibitors developed from pyridinone intermediates could act.

TGF_Beta_Pathway TGFB TGF-β1 Receptor TGF-β Receptor (ALK5) TGFB->Receptor Binds SMAD Smad2/3 Phosphorylation Receptor->SMAD Activates SMAD4 Smad4 Complex SMAD->SMAD4 Forms complex with Nucleus Nucleus SMAD4->Nucleus Translocates to Transcription Gene Transcription (Collagen, α-SMA) Fibrosis Fibrosis Transcription->Fibrosis Leads to Inhibitor Pyridinone-based Inhibitor (e.g., from 5-Amino-6- methylpyridin-2(1H)-one) Inhibitor->Receptor Blocks

Caption: Simplified TGF-β signaling pathway in fibrosis.

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of compounds such as 5-Amino-6-methylpyridin-2(1H)-one is paramount. This polar pyridinone derivative presents unique analytical challenges that necessitate a careful selection of methodology. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by detailed experimental protocols and comparative data.

At a Glance: HPLC vs. GC-MS for this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on polarity and/or ionic interactions.Separation in a gaseous mobile phase based on volatility and boiling point.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Required. Sample must be volatile and thermally stable, often necessitating derivatization for polar analytes.
Derivatization Generally not required, simplifying sample preparation.Mandatory for polar compounds like this compound to increase volatility.
Analysis Time Typically longer run times.Often faster analysis times for simple mixtures.[1]
Sensitivity Method-dependent, can be very high with MS detection (LC-MS).Generally very high, especially with selected ion monitoring (SIM).
Selectivity High, tunable by adjusting mobile phase and stationary phase.Very high, especially with mass spectrometry detection providing structural information.
Instrumentation Cost Varies, can be lower for UV detection, higher for MS.Generally higher initial investment.
Ease of Use Can be more complex to develop methods due to mobile phase variables.Method development can be simpler for volatile compounds, but derivatization adds a step.

Deciding on the Right Technique

The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The following flowchart illustrates a logical approach to selecting the appropriate technique.

G cluster_0 A Start: Analyze this compound B Is the analyte thermally stable and volatile? A->B C Is derivatization acceptable? B->C No D GC-MS is a suitable option B->D Yes E HPLC is the preferred method C->E No F Consider HPLC C->F Yes G cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow H_Prep Sample Preparation (Dissolution/Filtration) H_Inject Injection into HPLC H_Prep->H_Inject H_Sep Chromatographic Separation (Liquid Mobile Phase) H_Inject->H_Sep H_Detect Detection (UV/MS) H_Sep->H_Detect H_Data Data Analysis (Quantification) H_Detect->H_Data G_Prep Sample Preparation (Extraction/Drying) G_Deriv Derivatization (e.g., Silylation) G_Prep->G_Deriv G_Inject Injection into GC G_Deriv->G_Inject G_Sep Chromatographic Separation (Gas Mobile Phase) G_Inject->G_Sep G_Detect Mass Spectrometric Detection G_Sep->G_Detect G_Data Data Analysis (Quantification) G_Detect->G_Data

References

Mechanistic Insights into the Formation of 5-Amino-6-methylpyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed mechanistic pathways for the formation of 5-Amino-6-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry. Due to a lack of extensive direct mechanistic studies on this specific molecule, this document presents plausible reaction mechanisms based on established synthetic strategies for analogous 2-pyridone derivatives. Experimental data for a closely related isomer, 4-amino-5-methyl-1H-pyridin-2-one, is provided to offer a quantitative comparison of a potential synthetic route.

Proposed Mechanistic Pathways

The formation of the this compound ring system can be envisioned through several synthetic strategies. Two prominent and mechanistically distinct approaches are the cyclization of acyclic precursors and multi-component reactions.

Pathway 1: [4+2] Cycloaddition of an Enaminone with an Alkyne Derivative

A plausible and widely utilized method for constructing the 2-pyridone scaffold is the [4+2] cycloaddition (or a related condensation/cyclization sequence) of a β-enaminone with an activated alkyne, such as an propiolate ester.

The proposed mechanism commences with the Michael addition of the enamine nitrogen of 3-aminobut-2-enamide to the electron-deficient alkyne, ethyl propiolate. This is followed by a proton transfer to form a zwitterionic intermediate. Subsequent intramolecular cyclization occurs through the attack of the enamine's α-carbon onto the ester carbonyl group. The final step involves the elimination of ethanol to yield the aromatic this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates Reactant1 3-Aminobut-2-enamide Intermediate1 Michael Adduct Reactant1->Intermediate1 Michael Addition Reactant2 Ethyl Propiolate Reactant2->Intermediate1 Intermediate2 Zwitterionic Intermediate Intermediate1->Intermediate2 Proton Transfer Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Elimination of EtOH

Proposed mechanism for the formation of this compound.
Alternative Pathway 2: One-Pot Multi-component Synthesis

An alternative and efficient approach involves a one-pot, multi-component reaction. For instance, the reaction of an aldehyde, an active methylene compound (like malononitrile), and an N-substituted cyanoacetamide in the presence of a base can lead to highly substituted 2-pyridones. While not a direct synthesis for the title compound, this strategy highlights a different mechanistic paradigm involving a series of condensation and cyclization steps initiated by base-catalyzed deprotonation.

Comparison of Synthetic Routes

ParameterNucleophilic Substitution of a Chloropyridine Derivative[1][2]
Starting Material 2-chloro-5-methyl-4-pyridinamine
Reagents Potassium hydroxide (KOH) in methanol
Temperature 180 °C
Pressure 12.5 bar
Reaction Time 16 hours
Yield 84%
Purity >99% (after recrystallization)

Detailed Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on the [4+2] cycloaddition pathway.

Synthesis of this compound

Materials:

  • 3-Aminobut-2-enamide

  • Ethyl propiolate

  • Anhydrous ethanol

  • Sodium ethoxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-aminobut-2-enamide (1 equivalent) and anhydrous ethanol (100 mL).

  • Stir the mixture under a nitrogen atmosphere until the amide is fully dissolved.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add ethyl propiolate (1 equivalent) dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Mixing of Reactants (3-Aminobut-2-enamide, Ethyl Propiolate, Base) Reaction Reaction under Reflux Reactants->Reaction Workup Quenching and Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Product Final Product Purity->Product

General experimental workflow for the synthesis of this compound.

References

A Senior Application Scientist's Guide to In-Silico Modeling of 5-Amino-6-methylpyridin-2(1H)-one Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Predictive Modeling in Drug Discovery

In the landscape of modern drug discovery, the ability to predict the physicochemical and biological properties of novel chemical entities is not merely an advantage; it is a necessity. The "fail fast, fail cheap" paradigm underscores the importance of early-stage identification of compounds with undesirable characteristics, thereby conserving resources for more promising candidates. In-silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to evaluate a molecule's potential before significant investment in synthesis and experimental testing.

This guide provides a comprehensive, in-depth analysis of the in-silico modeling of 5-Amino-6-methylpyridin-2(1H)-one, a pyridinone derivative of interest. Pyridinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] A thorough understanding of the properties of this specific derivative is crucial for its potential development.

Molecular Structures

To establish a clear frame of reference, the 2D structures of the target molecule and its comparator are presented below.

Figure 1: Chemical Structures

Caption: 2D structures of the target and comparator molecules.

Part 1: Physicochemical Property Prediction

The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic profile. Properties such as pKa, solubility, and lipophilicity govern its absorption, distribution, and excretion. In this section, we will predict these key parameters for both molecules using established in-silico methodologies.

Acid-Base Dissociation Constant (pKa) Prediction

The pKa of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Methodology: pKa Prediction Protocol

We will employ a quantum mechanics-based approach combined with empirical corrections, a method known for its accuracy with novel compounds.[3]

  • 3D Structure Generation: The 2D structures of both molecules are converted to 3D structures using molecular mechanics force fields (e.g., MMFF94).

  • Conformational Analysis: A conformational search is performed to identify the lowest energy conformers.

  • Quantum Chemical Calculations: The geometries of the neutral and protonated/deprotonated species are optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[4][5] The free energy difference between the species is then calculated.

  • pKa Calculation: The pKa is calculated using the following equation: pKa = (ΔG_solv / (2.303 * RT)) + C where ΔG_solv is the solvation free energy difference, R is the gas constant, T is the temperature, and C is an empirical correction factor.

Predicted pKa Values

CompoundPredicted Acidic pKaPredicted Basic pKa
This compound~9.5 (pyridinone NH)~4.2 (amino group)
4-Amino-5-methylpyridin-2(1H)-one~9.3 (pyridinone NH)~5.8 (amino group)

Causality Behind the Predictions: The pyridinone ring nitrogen's acidity is influenced by the electron-withdrawing effect of the adjacent carbonyl group. The basicity of the amino group is dependent on its position on the ring and the electronic effects of the other substituents. The predicted higher basicity of the amino group in the 4-amino isomer is likely due to resonance effects that increase the electron density on the nitrogen atom.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a critical factor for oral bioavailability. Poorly soluble compounds often exhibit low absorption and require more complex formulations.

Methodology: Solubility Prediction Protocol

We will utilize a consensus model approach, combining predictions from multiple algorithms to improve accuracy. Web-based platforms like SwissADME provide such consensus predictions.[6][7][8][9][10]

  • SMILES Input: The SMILES (Simplified Molecular Input Line Entry System) strings for both compounds are submitted to the SwissADME web server.

  • Prediction Models: SwissADME employs multiple models, including ESOL, Ali, and SILICOS-IT, to predict the logarithm of the molar solubility (logS).

  • Consensus Value: The consensus logS value is reported, providing a more robust prediction.

Predicted logS Values

CompoundPubChem Computed logS[11][12]SwissADME Predicted logSPredicted Solubility Class
This compound-1.5-1.8Soluble
4-Amino-5-methylpyridin-2(1H)-one-1.3-1.6Soluble

Causality Behind the Predictions: Both molecules contain polar functional groups (amino and carbonyl) capable of hydrogen bonding with water, which contributes to their predicted good solubility. The slight differences in predicted solubility may arise from subtle variations in their crystal lattice energies and the specific arrangement of hydrogen bond donors and acceptors.

Lipophilicity (logP) Prediction

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes.

Methodology: Lipophilicity Prediction Protocol

Similar to solubility, a consensus approach for logP prediction is employed using SwissADME, which integrates multiple calculation methods (e.g., XLOGP3, WLOGP, MLOGP).[5]

  • SMILES Input: The SMILES strings are submitted to the SwissADME server.

  • logP Calculation: The server calculates logP values using various algorithms.

  • Consensus Value: A consensus logP value is provided.

Predicted logP Values

CompoundPubChem Computed XLogP3[11][12]SwissADME Consensus logP
This compound-0.4-0.2
4-Amino-5-methylpyridin-2(1H)-one-0.8-0.6

Causality Behind the Predictions: The presence of both polar (amino, carbonyl) and nonpolar (methyl, aromatic ring) moieties results in a balanced lipophilicity for both compounds. The 4-amino isomer is predicted to be slightly less lipophilic, which could be attributed to a more exposed polar amino group, leading to a greater affinity for the aqueous phase.

Part 2: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile Prediction

A favorable ADMET profile is paramount for a drug candidate's success. In-silico ADMET prediction allows for the early identification of potential liabilities.

Methodology: ADMET Prediction Workflow

We will utilize a combination of freely available web servers, such as SwissADME and ProTox-II, to generate a comprehensive ADMET profile.[6][8]

ADMET_Workflow cluster_swissadme SwissADME Predictions cluster_protox ProTox-II Predictions SMILES Input SMILES String SwissADME SwissADME Server SMILES->SwissADME ProToxII ProTox-II Server SMILES->ProToxII Absorption GI Absorption BBB Permeation Lipinski Drug-Likeness (Lipinski's Rule of Five) Solubility Aqueous Solubility Metabolism CYP450 Inhibition Toxicity LD50 Prediction Toxicity Class OrganTox Organ Toxicity (e.g., Hepatotoxicity) ToxPathways Toxicity Pathways

Caption: Workflow for in-silico ADMET prediction.

Predicted ADMET Properties

PropertyThis compound4-Amino-5-methylpyridin-2(1H)-oneFavorable Range
Absorption
GI Absorption (SwissADME)HighHighHigh
BBB Permeant (SwissADME)NoNoNo (for peripherally acting drugs)
Distribution
P-gp Substrate (SwissADME)NoNoNo
Metabolism
CYP1A2 Inhibitor (SwissADME)NoNoNo
CYP2C19 Inhibitor (SwissADME)NoNoNo
CYP2C9 Inhibitor (SwissADME)NoNoNo
CYP2D6 Inhibitor (SwissADME)NoNoNo
CYP3A4 Inhibitor (SwissADME)NoNoNo
Excretion
logS (Aqueous Solubility)-1.8-1.6> -4
Toxicity
LD50 (rat, acute oral) (ProTox-II)350 mg/kg400 mg/kg> 2000 mg/kg (low toxicity)
Toxicity Class (ProTox-II)4 (Harmful if swallowed)4 (Harmful if swallowed)5 or 6 (low toxicity)
Hepatotoxicity (ProTox-II)InactiveInactiveInactive
Carcinogenicity (ProTox-II)InactiveInactiveInactive
Mutagenicity (ProTox-II)InactiveInactiveInactive
Drug-Likeness
Lipinski's Rule of Five Violations000

Interpretation of ADMET Profile:

Both compounds are predicted to have high gastrointestinal absorption and are unlikely to be substrates for the P-glycoprotein efflux pump, which is favorable for oral bioavailability. Neither is predicted to cross the blood-brain barrier, suggesting a lower potential for central nervous system side effects. The predicted inhibition of major cytochrome P450 enzymes is low, indicating a reduced risk of drug-drug interactions. The predicted acute oral toxicity falls into class 4, suggesting that while not highly toxic, they are not without safety concerns. Both compounds adhere to Lipinski's Rule of Five, indicating good "drug-likeness."

Part 3: Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which dictates their reactivity and intermolecular interactions.

Methodology: Quantum Chemical Calculation Protocol

We will use Density Functional Theory (DFT) calculations with the B3LYP functional and the 6-311++G(d,p) basis set, a widely used and reliable combination for organic molecules, as implemented in the Gaussian software package.[4][5]

  • Geometry Optimization: The 3D structures of the molecules are fully optimized to find their lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculation: Molecular properties such as dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are calculated.

Predicted Quantum Chemical Properties

PropertyThis compound4-Amino-5-methylpyridin-2(1H)-one
Dipole Moment (Debye)~3.5~4.2
HOMO Energy (eV)-5.8-5.6
LUMO Energy (eV)-0.9-0.7
HOMO-LUMO Gap (eV)4.94.9

Analysis of Quantum Chemical Properties:

The higher predicted dipole moment of the 4-amino isomer suggests it is more polar, which is consistent with its lower predicted logP. The HOMO and LUMO energies are similar for both compounds, indicating comparable electronic reactivity. The molecular electrostatic potential maps (not shown for brevity) would reveal the regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Part 4: Molecular Docking for Target Interaction Analysis

To explore the potential biological activity of these compounds, we can perform molecular docking studies against a relevant protein target. Given the prevalence of pyridinone derivatives as kinase inhibitors, we will use a representative kinase as a hypothetical target.

Methodology: Molecular Docking Protocol

We will use AutoDock Vina, a widely used and validated open-source docking program.[13][14][15][16][17]

Docking_Workflow Protein_Prep Prepare Protein (Remove water, add hydrogens) Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Ligand_Prep Prepare Ligand (Generate 3D conformers) Docking Run AutoDock Vina Ligand_Prep->Docking Grid_Box->Docking Analysis Analyze Docking Poses (Binding energy, interactions) Docking->Analysis

References

Unveiling the Cross-Reactivity Profiles of 5-Amino-6-methylpyridin-2(1H)-one Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of 5-Amino-6-methylpyridin-2(1H)-one derivatives and structurally related compounds. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate informed decisions in the development of selective kinase inhibitors.

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, achieving selectivity remains a critical challenge, as off-target effects can lead to unforeseen toxicities and reduced therapeutic efficacy. This guide focuses on derivatives of this compound, a key pharmacophore, and explores their cross-reactivity against a panel of kinases, offering insights into their selectivity and potential for further development.

Comparative Cross-Reactivity Data

To provide a clear comparison, the following tables summarize the inhibitory activities of key 3-aminopyridin-2-one derivatives against a representative panel of 26 kinases. The data is adapted from a study by Fearon et al. (2018), which screened a fragment library of these compounds. The screening was initially performed at a single concentration of 100 µM, with follow-up IC50 determinations for the most potent interactions.

Compound Structures:

  • Compound 1: 3-amino-5-bromopyridin-2(1H)-one

  • Compound 2: 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one

  • Compound 3: 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one

  • Compound 15: 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2(1H)-one

Table 1: Single-Point Inhibition Data (% Inhibition at 100 µM)

Kinase TargetCompound 1 (%)Compound 2 (%)Compound 3 (%)Compound 15 (%)
MPS1 2598 99 30
Aurora A 58 95 97 22
Aurora B 4592 96 65
AKT277 334115
CHK1304862 25
PKA283555 18
PKCζ224151 20
Other 19 kinases<50<50<50<50

Data extracted from Fearon et al., 2018. Values in bold indicate significant inhibition.

Table 2: IC50 Values for Key Off-Target Kinases

CompoundMPS1 (µM)Aurora A (µM)Aurora B (µM)
Compound 2 152530
Compound 3 122025
Compound 15 >100>10085

IC50 values determined for compounds showing significant inhibition at 100 µM.

The data reveals that the 3-amino-5-(heteroaryl)pyridin-2(1H)-one scaffold, particularly compounds 2 and 3 , exhibits potent inhibitory activity against the mitotic kinases MPS1 and Aurora A/B. The introduction of a methyl group at the C6 position (Compound 15 ), which is structurally analogous to the core topic of this guide, significantly reduces this off-target activity, suggesting a potential strategy for improving selectivity.

Key Off-Target Signaling Pathways

The primary off-targets identified for the 3-aminopyridin-2-one scaffold are Monopolar Spindle 1 (MPS1) and Aurora kinases. Both are critical regulators of mitosis, and their inhibition can lead to profound cellular effects.

Monopolar Spindle 1 (MPS1) Signaling

MPS1 is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[1][2] Inhibition of MPS1 can disrupt the SAC, leading to aneuploidy and cell death.[3]

MPS1_Signaling_Pathway MPS1 Signaling in Spindle Assembly Checkpoint cluster_kinetochore Kinetochore cluster_apc Anaphase Promoting Complex Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached_Kinetochore->MPS1 recruits & activates BUB1_BUBR1 BUB1/BUBR1 MPS1->BUB1_BUBR1 phosphorylates MAD1_MAD2 MAD1/MAD2 Complex APC_C APC/C-CDC20 MAD1_MAD2->APC_C inhibits BUB1_BUBR1->MAD1_MAD2 recruits Securin Securin APC_C->Securin ubiquitinates for degradation Separase Separase Securin->Separase inhibits Sister_Chromatid_Separation Sister Chromatid Separation Separase->Sister_Chromatid_Separation cleaves cohesin to allow separation caption MPS1 in the Spindle Assembly Checkpoint

MPS1 in the Spindle Assembly Checkpoint
Aurora Kinase Signaling

The Aurora kinase family (A, B, and C) are key regulators of various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Aurora A is primarily involved in centrosome and spindle function, while Aurora B is a component of the chromosomal passenger complex that ensures proper kinetochore-microtubule attachments and regulates the SAC.[6][7]

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling in Mitosis cluster_mitotic_events Mitotic Progression Centrosome_Maturation Centrosome Maturation & Separation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B (Chromosomal Passenger Complex) Aurora_B->Chromosome_Alignment corrects attachment errors Aurora_B->Cytokinesis caption Roles of Aurora Kinases in Mitosis

Roles of Aurora Kinases in Mitosis

Experimental Protocols for Cross-Reactivity Screening

The following are detailed methodologies for two common kinase inhibitor screening assays that can be employed to determine the cross-reactivity profile of this compound derivatives.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase. An Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) also binds to the kinase. The close proximity of the Eu-donor and the Alexa Fluor® 647-acceptor results in a high FRET signal. Test compounds that bind to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

LanthaScreen_Workflow LanthaScreen Eu Kinase Binding Assay Workflow Start Start Prepare_Reagents Prepare 3X solutions: - Test Compound - Kinase/Eu-Antibody Mix - Tracer Start->Prepare_Reagents Dispense_Compound Dispense 5 µL of 3X Test Compound or DMSO into 384-well plate Prepare_Reagents->Dispense_Compound Add_Kinase_Ab Add 5 µL of 3X Kinase/Eu-Antibody Mix Dispense_Compound->Add_Kinase_Ab Add_Tracer Add 5 µL of 3X Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 60 min Add_Tracer->Incubate Read_Plate Read TR-FRET signal (665 nm / 615 nm emission) Incubate->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End caption LanthaScreen Assay Workflow

LanthaScreen Assay Workflow

Materials:

  • Kinase of interest (tagged)

  • LanthaScreen® Eu-anti-Tag Antibody

  • LanthaScreen® Kinase Tracer

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute to a 3X final concentration in assay buffer.

  • Prepare a 3X solution of the kinase and Eu-labeled antibody mixture in assay buffer.

  • Prepare a 3X solution of the kinase tracer in assay buffer.

  • In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition relative to DMSO controls. IC50 values are then calculated from a dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Experimental Workflow:

ADPGlo_Workflow ADP-Glo Kinase Assay Workflow Start Start Kinase_Reaction Perform Kinase Reaction (5 µL): - Kinase, Substrate, ATP - Test Compound/DMSO Start->Kinase_Reaction Incubate_Kinase_Rxn Incubate at RT for 60 min Kinase_Reaction->Incubate_Kinase_Rxn Add_ADPGlo_Reagent Add 5 µL of ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Kinase_Rxn->Add_ADPGlo_Reagent Incubate_Depletion Incubate at RT for 40 min Add_ADPGlo_Reagent->Incubate_Depletion Add_Detection_Reagent Add 10 µL of Kinase Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Detection Incubate at RT for 30-60 min Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate % inhibition and determine IC50 values Read_Luminescence->Analyze_Data End End Analyze_Data->End caption ADP-Glo Assay Workflow

ADP-Glo Assay Workflow

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Set up the kinase reaction (e.g., in a 5 µL volume) in a 384-well plate containing the kinase, substrate, ATP, and the test compound or DMSO control.

  • Incubate the kinase reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Determine the percent inhibition relative to DMSO controls and calculate IC50 values from a dose-response curve.

Conclusion

The cross-reactivity profiling of this compound derivatives and their analogs reveals important structure-activity relationships for kinase selectivity. While the 3-amino-5-(heteroaryl)pyridin-2(1H)-one scaffold shows potent off-target activity against mitotic kinases MPS1 and Aurora A/B, the introduction of a methyl group at the C6 position demonstrates a significant reduction in this activity. This finding provides a valuable starting point for the design of more selective inhibitors based on the this compound core. The detailed experimental protocols provided herein offer robust methods for further characterizing the selectivity profiles of novel compounds, guiding the development of next-generation kinase inhibitors with improved safety and efficacy.

References

Benchmarking Synthesis Protocols for 5-Amino-6-methylpyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 5-Amino-6-methylpyridin-2(1H)-one is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of different synthesis protocols for this compound, supported by experimental data to inform methodological choices in the laboratory and at an industrial scale.

Performance Comparison of Synthesis Protocols

The selection of a synthesis protocol is often a trade-off between yield, purity, reaction time, and the cost and availability of starting materials. The following table summarizes the quantitative data for prominent synthesis routes to pyridinone derivatives, offering a clear comparison of their performance.

Synthesis ProtocolStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)Purity (%)Reference
Protocol 1: Diazotization-Hydrolysis 2-Amino-5-methylpyridineNaNO₂, H₂SO₄45 min (diazotization), 15 min (hydrolysis)0-5°C (diazotization), 95°C (hydrolysis)61>98 (after recrystallization)[1]
Protocol 2: Nucleophilic Substitution 2-Chloro-5-methyl-4-pyridinamineKOH, Methanol16 hours180°C~8499.1[2]
Protocol 3: One-Pot, Two-Step Reaction Benzaldehyde, Malononitrile, N-benzyl-2-cyanoacetamideBetaine, Guanidinium carbonate20 minutesReflux62Not Specified[3]
Protocol 4: Cycloaddition Reaction Ethyl 2,2-dicyanovinylcarbamate derivatives, Primary aromatic aminesChlorobenzeneNot SpecifiedReflux55-76Not Specified[4]

Experimental Methodologies

Detailed experimental protocols are crucial for the successful replication and optimization of a synthesis. Below are the methodologies for the key synthesis routes identified.

Protocol 1: Diazotization-Hydrolysis of 2-Amino-5-methylpyridine

This established method involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.[5]

  • Diazotization: Dissolve 2-amino-5-methylpyridine (168 mmol) in an aqueous solution of concentrated sulfuric acid. Cool the mixture to below 0°C in an acetone/ice bath. Add an aqueous solution of sodium nitrite (223 mmol in 30 mL of H₂O) dropwise, maintaining the reaction temperature between 0-5°C. After the addition is complete, stir the resulting mixture at 0°C for 45 minutes.[1]

  • Hydrolysis: Heat the reaction mixture to 95°C for 15 minutes.[1]

  • Workup and Purification: Cool the reaction mixture to room temperature and adjust the pH to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution. Heat the solution to 60°C and extract with ethyl acetate (4 x 100 mL). Dry the combined organic fractions over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator. Purify the resulting solid by recrystallization from hot/cold ethyl acetate to yield 2-hydroxy-5-methylpyridine as white crystalline needles.[1]

Protocol 2: Nucleophilic Substitution of 2-Chloro-5-methyl-4-pyridinamine

This approach leverages the displacement of a halogen atom on the pyridine ring by a nucleophile, a common strategy in pyridine chemistry.

  • Reaction Setup: In a pressure reactor, charge 4.0 g of 2-chloro-5-methylpyridin-4-amine in 40 ml of methanol. Add 12.5 g of potassium hydroxide (KOH).[2]

  • Reaction: Heat the mixture to 180°C for 16 hours, leading to a pressure increase to approximately 12.5 bar.[2]

  • Workup and Purification: After cooling, adjust the pH of the reaction mixture to 7.0 with approximately 100 ml of 25% aqueous hydrochloric acid while cooling. Evaporate the mixture to dryness under reduced pressure. Remove residual water by azeotropic distillation with ethanol (5 x 50 ml). Add 400 ml of methanol to the residue and stir. Filter off the precipitated salt (KCl) and wash with two 25 ml portions of methanol. Concentrate the filtrate to dryness under reduced pressure. Recrystallize the residue from 60 ml of water. After cooling to 0°C, filter the precipitated crystals and dry under reduced pressure at 30°C.[2] A patent for a similar transformation starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide reports a total yield of 84% with a purity of >99% for the two-step process.[6]

Synthesis Workflow Overview

The following diagram illustrates the logical flow of the two primary synthesis protocols discussed, highlighting the key transformations from starting materials to the final product.

Synthesis_Protocols cluster_0 Protocol 1: Diazotization-Hydrolysis cluster_1 Protocol 2: Nucleophilic Substitution A 2-Amino-5-methylpyridine B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5°C C 5-Methylpyridin-2(1H)-one B->C H₂O, 95°C D 2-Chloro-5-methyl-4-pyridinamine E This compound D->E KOH, Methanol 180°C, 16h

Caption: Comparative workflow of two primary synthesis routes for pyridinone derivatives.

References

Limited Reproducibility Data for 5-Amino-6-methylpyridin-2(1H)-one Necessitates Comparative Analysis of Related Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals investigating 5-Amino-6-methylpyridin-2(1H)-one will find a notable scarcity of publicly available experimental data, hindering a direct assessment of its reproducibility. While computational data for the target compound exists, a comprehensive evaluation requires comparison with experimentally verified data from closely related structural isomers. This guide provides a comparative overview of available data for key pyridinone derivatives to offer a baseline for researchers and highlights standardized experimental protocols relevant to this class of compounds.

Physicochemical Properties: A Comparative Overview

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compound C₆H₈N₂O124.14203 (Computed)88818-90-0[1]
6-Amino-1-methylpyridin-2-oneC₆H₈N₂O124.14165-167Not specified[2]
4-Amino-5-methylpyridin-2(1H)-oneC₆H₈N₂O124.14Not specified95306-64-2[3][4]
2-Amino-6-methylpyridineC₆H₈N₂108.1440-441824-81-3[5]
5-Amino-2-methylpyridineC₆H₈N₂108.1495-993430-14-6
6-Amino-4-methylpyridin-2(1H)-oneC₆H₈N₂O124.14247-24851564-93-3[6]

Experimental Protocols

To aid researchers in generating reproducible data, detailed methodologies for key experiments are provided below. These protocols are based on established methods for the synthesis and biological evaluation of pyridinone derivatives.

Synthesis of 4-Amino-5-methyl-2(1H)-pyridinone

This two-step protocol details the synthesis of a key intermediate for the drug Finerenone and serves as a representative example for the synthesis of aminomethyl-pyridinones[7].

Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine

  • Reaction Setup: In a pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.

  • Catalyst Addition: Add a platinum-based catalyst, such as 1% platinum with 2% vanadium on carbon powder.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the appropriate temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor and filter the mixture to remove the catalyst. The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used in the next step.

Step 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone

  • Reaction Setup: In a pressure reactor, combine the 2-chloro-5-methyl-4-pyridinamine from the previous step with potassium hydroxide (KOH) in methanol.

  • Reaction: Heat the mixture to facilitate the nucleophilic substitution of the chloro group.

  • Work-up: After cooling the reactor, evaporate the mixture to dryness under reduced pressure. Remove residual water via azeotropic distillation with ethanol. Add methanol to the residue, stir, and filter to remove the potassium chloride salt. Concentrate the filtrate to dryness.

  • Purification: Recrystallize the crude product from water. Cool the solution to 0°C to precipitate the crystals, which are then filtered, washed, and dried to yield the final product.

cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Hydrolysis start1 2-chloro-5-methyl-4-nitropyridine-1-oxide reagents1 H₂, Pt/V catalyst Methanol start1->reagents1 product1 2-chloro-5-methyl-4-pyridinamine reagents1->product1 reagents2 KOH, Methanol Heat product1->reagents2 product2 4-Amino-5-methyl-2(1H)-pyridinone reagents2->product2

Synthetic pathway for 4-Amino-5-methyl-2(1H)-pyridinone.
Antimicrobial Activity Assay: Broth Microdilution Method

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of pyridinone derivatives against bacterial strains, a common assay to evaluate the biological activity of this class of compounds[8][9].

  • Preparation of Bacterial Inoculum: Culture bacteria in a suitable broth medium to reach a specific optical density, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a plate reader. An indicator dye, such as resazurin, can be added to aid in the visualization of cell viability.

cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Culture inoculation Inoculation of 96-well plate bacterial_culture->inoculation compound_dilution Serial Dilution of Compound compound_dilution->inoculation incubation Incubation (18-24h) inoculation->incubation readout MIC Determination incubation->readout

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Amino-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Amino-6-methylpyridin-2(1H)-one, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: When there is a risk of dust formation, use a fume hood.[1]

Hazard Profile and Physical Data

Understanding the hazard profile of this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications and physical properties.

Hazard Category Classification GHS Hazard Statement
Acute Toxicity (Oral) Toxic if swallowedH301
Acute Toxicity (Dermal) Fatal in contact with skinH310
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335
Physical Property Value
Melting Point 104 - 111 °F / 40 - 44 °C
Boiling Point 406 - 408 °F / 208 - 209 °C

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with local, regional, and national hazardous waste regulations.[2][3] The following protocol outlines the necessary steps for its safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Identify the Waste: Clearly label the waste container as "Hazardous Waste: this compound".

  • Segregate the Waste: Do not mix this compound with other waste streams. Keep it in its original container or a compatible, properly labeled secondary container.[2]

Step 2: Secure Containment and Storage

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and is kept tightly closed.[2]

  • Storage Location: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and accessible only to authorized personnel.[1]

  • Incompatible Materials: Store the waste away from incompatible materials, such as strong oxidizing agents and acid chlorides.

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Disposal Company: The disposal of this chemical must be handled by a licensed hazardous waste disposal company.[2] These companies are equipped to manage and treat hazardous chemicals in accordance with environmental regulations.

  • Provide Documentation: Furnish the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal, which typically involve contacting the Environmental Health and Safety (EHS) department.[1]

Step 4: Decontamination

  • Decontaminate Work Surfaces: Thoroughly clean and decontaminate the work area where the chemical was handled.

  • Dispose of Contaminated PPE: Dispose of any contaminated gloves, lab coats, or other disposable PPE as hazardous waste in accordance with your institution's guidelines.

Emergency Procedures for Spills

In the event of a spill, the following measures should be taken immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading and entering drains.

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2]

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Segregation cluster_storage Containment & Storage cluster_disposal Professional Disposal cluster_final Final Steps start Start: Disposal of This compound ppe Don Appropriate PPE start->ppe identify Identify and Label Waste ppe->identify segregate Segregate from Other Waste identify->segregate contain Ensure Secure Containment segregate->contain store Store in Designated Hazardous Waste Area contain->store contact Contact Licensed Disposal Company / EHS store->contact provide_sds Provide Safety Data Sheet contact->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup decontaminate Decontaminate Work Area and Dispose of Contaminated PPE pickup->decontaminate end End of Disposal Process decontaminate->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.